3H-Pyrazolo[4,3-B]pyridine
Description
BenchChem offers high-quality 3H-Pyrazolo[4,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazolo[4,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
40865-12-1 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
3H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-3H,4H2 |
InChI Key |
NNZINEIWWWUNNK-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=N2)N=N1 |
Canonical SMILES |
C1C2=C(C=CC=N2)N=N1 |
Origin of Product |
United States |
Foundational & Exploratory
The Architect’s Guide to Pyrazolo[4,3-b]pyridine Nomenclature
This guide serves as an authoritative technical reference for the nomenclature, structural topology, and synthesis logic of the pyrazolo[4,3-b]pyridine scaffold. It is designed for medicinal chemists and computational scientists requiring precise structural definition for SAR (Structure-Activity Relationship) analysis and patent claims.
Structural Anatomy & Significance
The pyrazolo[4,3-b]pyridine system is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyridine ring. It is a "privileged scaffold" in drug discovery, serving as a bioisostere for purines and indazoles.
Unlike its regioisomer pyrazolo[3,4-b]pyridine (often called 7-azaindazole), the [4,3-b] isomer positions the pyridine nitrogen at position 5 rather than position 7. This subtle topological shift dramatically alters the electronic landscape, hydrogen bond acceptor vectors, and kinase binding affinity (e.g., in c-Met or TRK inhibition).
Table 1: Comparative Topology of Isomers
| Feature | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine |
| Pyridine N Position | Position 5 | Position 7 |
| Common Name | 5-Azaindazole (less common) | 7-Azaindazole |
| Fusion Bond (Pyridine) | Bond b (C2–C3) | Bond b (C2–C3) |
| Fusion Bond (Pyrazole) | Bond 4,3 (C4–C3) | Bond 3,4 (C3–C4) |
| Vector Geometry | "Linear" N-vector alignment | "Bent" N-vector alignment |
The Nomenclature Derivation Protocol (IUPAC Logic)
Naming fused heterocycles is not arbitrary; it follows a strict algorithmic logic defined by IUPAC Rule P-25. Below is the derivation workflow for pyrazolo[4,3-b]pyridine.
Step 1: Component Selection[2]
-
Base Component: Pyridine .[1][2][3][4]
-
Rule: When fusing two heterocyclic rings of different sizes, the larger ring (6-membered) is the base component (IUPAC P-25.2.2.4).
-
Step 2: Bond Identification
-
Base (Pyridine): The bonds are lettered a, b, c, d, e, f starting from the atom numbered 1 (Nitrogen) and moving toward position 2.
-
Bond a: N1–C2
-
Bond b: C2–C3 (The site of fusion).
-
-
Attached (Pyrazole): The bonds are numbered 1, 2, 3, 4, 5.
-
The fusion involves carbons C3 and C4 of the pyrazole.
-
Step 3: Orientation & Numbering (The [4,3] vs [3,4] Decision)
This is the most critical step. The numbers in the bracket [4,3-b] indicate the direction of the fusion relative to the base component's lettering.
-
The base bond is b (from C2 to C3 of pyridine).
-
We must trace the attached ring's bond in the same direction as the base bond.
-
If we trace Pyridine C2 → C3, and the attached Pyrazole atoms are C4 → C3, the descriptor is [4,3] .
Step 4: Peripheral Numbering (The Final System)
Once fused, the system is re-numbered as a whole.
-
Orientation: The fused system is oriented to give heteroatoms the lowest possible locants.
-
Starting Point: Numbering typically starts at the Nitrogen in the pyrazole ring (Position 1) to satisfy valency (1H).
-
Path: 1 (N) → 2 (N) → 3 (C) → 3a (Bridge) → 4 (C) → 5 (N) → 6 (C) → 7 (C) → 7a (Bridge).
Visualization: Nomenclature Logic Tree
The following diagram illustrates the decision matrix for deriving the name, ensuring the correct isomer is identified.
Figure 1: Decision logic for distinguishing [4,3-b] from [3,4-b] isomers based on IUPAC fusion rules.
Tautomerism: 1H vs 2H
In solution, pyrazolo[4,3-b]pyridines exhibit annular tautomerism. This is critical for molecular docking studies, as the protonation state determines hydrogen bond donor/acceptor capabilities.
-
1H-isomer (Dominant): The hydrogen is on the nitrogen furthest from the pyridine ring fusion in the standard representation. This is generally the thermodynamically preferred tautomer in neutral solution.
-
2H-isomer: The hydrogen shifts to the adjacent nitrogen.
Protocol for Docking: When preparing libraries for virtual screening against targets like c-Met or TRK , always generate both tautomers. The 1H tautomer typically presents a donor-acceptor motif (NH-N), while the 2H presents (N-NH).
Synthesis Workflow (Technical Context)
Understanding the nomenclature requires familiarity with the synthetic intermediates. The most robust route to the [4,3-b] scaffold is the Japp-Klingemann approach or the cyclization of 2-chloro-3-nitropyridines .
Experimental Workflow:
-
Starting Material: 2-chloro-3-nitropyridine.[5]
-
Nucleophilic Substitution (SNAr): Reaction with hydrazine or alkyl hydrazine to form 2-hydrazinyl-3-nitropyridine.
-
Reduction/Cyclization: Reduction of the nitro group (using Fe/AcOH or H2/Pd) triggers spontaneous condensation with the hydrazine moiety (often requiring an aldehyde or orthoformate equivalent for the extra carbon if not pre-functionalized) to close the pyrazole ring.
Visualization: c-Met Signaling Pathway (Target Context)
Pyrazolo[4,3-b]pyridines (e.g., Glumetinib analogs) often target the c-Met receptor tyrosine kinase. The diagram below illustrates the downstream signaling blocked by these scaffolds.
Figure 2: The c-Met signaling cascade, a primary therapeutic target for pyrazolo[4,3-b]pyridine derivatives.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-25: Fused Ring Systems.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21643653, 1H-Pyrazolo[4,3-b]pyridine.
-
Lutz, M. R., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[5] Molecules, 28(3), 968.
-
Quiroga, J., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.[6][7][8][9] (Contextual comparison for isomer distinction).
-
Gou, S., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Demonstrates the scaffold hopping logic between [3,4-b] and [4,3-b]).
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Unsung Isomer: A Technical Guide to 3H-Pyrazolo[4,3-b]pyridine
[1]
Part 1: Strategic Significance & Structural Logic
The "Scaffold Hopping" Advantage
In the high-stakes arena of medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine scaffold has long been a dominant player (e.g., in various kinase inhibitors). However, the 3H-pyrazolo[4,3-b]pyridine isomer represents a critical "scaffold hop"—a structural modification that retains the core physicochemical properties (H-bond donor/acceptor motifs, aromaticity) while altering the vector orientation of substituents.
Key Structural Differentiators:
-
Nitrogen Positioning: The shift of the pyridine nitrogen alters the electronic distribution of the fused system, changing the pKa and solubility profile compared to the [3,4-b] isomer.
-
Vector Geometry: Substituents at the C3 and N1 positions project into different regions of the binding pocket (e.g., the ATP-binding site of kinases), often allowing access to "selectivity pockets" that the [3,4-b] isomer cannot reach.
-
Metabolic Stability: The altered electron density on the pyridine ring can change susceptibility to oxidative metabolism by CYP450 enzymes.
Core Numbering & Nomenclature
Correct numbering is vital for synthetic planning. In the 3H-pyrazolo[4,3-b]pyridine system:
-
The fusion occurs at the b-bond of the pyridine (C2–C3).[1]
-
Numbering typically prioritizes the heteroatoms in the pyrazole ring.
-
Critical Distinction: Do not confuse with Sildenafil (Viagra), which utilizes a pyrazolo[4,3-d]pyrimidine core. The lack of the second nitrogen in the six-membered ring of the [4,3-b]pyridine makes it less polar and more lipophilic than the pyrimidine equivalent.
Part 2: Synthetic Architecture (The "Construction" Phase)[1]
The synthesis of this scaffold has evolved from harsh classical condensations to elegant, transition-metal-catalyzed cyclizations.[1]
The Modern Route: 2-Chloro-3-Nitropyridine Strategy
The most robust and versatile method for generating library-scale diversity utilizes 2-chloro-3-nitropyridines .[1] This route is superior due to the commercial availability of diverse nitropyridines and the ability to introduce complexity before ring closure.
Mechanism of Construction (Retrosynthetic Logic)
The pathway relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a Reductive Cyclization .[1]
Caption: Synthetic flow from 2-chloro-3-nitropyridine to the fused pyrazolo[4,3-b]pyridine core.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Representative Core).
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)[1]
-
Ethyl acetoacetate (1.2 eq)[1]
-
Sodium Hydride (60% dispersion, 2.5 eq)
-
Phenylhydrazine (1.1 eq)[1]
-
Solvents: Anhydrous THF, Ethanol.
Step-by-Step Methodology:
-
Activation (SNAr):
-
Suspend NaH in anhydrous THF at 0°C under argon.
-
Dropwise add ethyl acetoacetate. Stir for 30 min to generate the enolate.
-
Add 2-chloro-3-nitropyridine.[1][2] The solution will darken as the substitution occurs at the C2 position.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc) for disappearance of the chloropyridine.
-
-
The "Japp-Klingemann" Modification (Diazo Coupling):
-
Instead of reducing the nitro group immediately, many modern protocols employ a diazonium coupling if an N1-aryl substituent is desired.
-
Alternatively, for the Hydrazine Cyclization (Classic):
-
Treat the C2-substituted intermediate with phenylhydrazine in refluxing ethanol.[1]
-
The hydrazine attacks the ketone (from acetoacetate) and then displaces the nitro group (or condenses with the reduced amine if a reduction step is included).
-
-
-
Cyclization & Purification:
-
Heat the mixture to 80°C for 4-6 hours.
-
Quench with ice water. The product often precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).[1]
-
Safety Note: 2-chloro-3-nitropyridines are potential skin sensitizers.[1] Hydrazines are toxic and potential carcinogens. Handle all reagents in a fume hood.
Part 3: Pharmacological Significance (The "Function" Phase)[1]
The [4,3-b] scaffold has graduated from a chemical curiosity to a validated template for high-value targets, specifically in oncology (Kinases) and CNS disorders (Phosphodiesterases).
Oncology: c-Met and HPK1 Inhibition
The most prominent success story for this scaffold is Glumetinib (SCC244), a highly selective c-Met inhibitor.[1]
-
Target: c-Met (Hepatocyte Growth Factor Receptor).[1][2][3][4]
-
Mechanism: The pyrazolo[4,3-b]pyridine core acts as the "hinge binder." The nitrogen atoms form critical hydrogen bonds with the ATP-binding pocket of the kinase.[1] The vector provided by the [4,3-b] fusion allows the tail of the molecule to extend into the solvent front, improving solubility and pharmacokinetic properties compared to quinoline-based c-Met inhibitors.
-
HPK1 (Hematopoietic Progenitor Kinase 1): Recent work by Incyte has utilized the 1H-pyrazolo[4,3-b]pyridine core to develop HPK1 inhibitors for immuno-oncology.[1][5] The scaffold provides the necessary rigidity to lock the molecule in the active site while maintaining selectivity over other MAP4K family members.
CNS & Inflammation: PDE1 Inhibition
While PDE4 and PDE7 are common targets for the [3,4-b] isomer, the [4,3-b] isomer has shown distinct utility as a PDE1 inhibitor .
-
Therapeutic Utility: Cognitive enhancement (schizophrenia, Alzheimer's) and neuroprotection.
-
Binding Mode: The scaffold mimics the purine ring of cGMP/cAMP. The C3 substituent often occupies the hydrophobic clamp (Q-pocket) of the PDE enzyme, driving potency.
Biological Signaling Pathway (c-Met)
Understanding where Glumetinib acts is crucial for applying this scaffold in drug design.[1]
Caption: Signal transduction blockade by Pyrazolo[4,3-b]pyridine-based c-Met inhibitors.[1]
Part 4: Comparative Data Analysis
The following table contrasts the [4,3-b] scaffold with its common isomers, highlighting why a researcher might choose it.
| Feature | 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[4,3-b]pyridine | Biological Implication |
| Fusion Bond | Pyridine (2,[1]3) + Pyrazole (3,[6][7][8]4) | Pyridine (2,[9]3) + Pyrazole (4,3) | Determines substituent vectors. |
| Common Targets | CDK, GSK-3, PDE4 | c-Met, HPK1, PDE1 | Distinct IP space and selectivity profiles. |
| Synthetic Access | Hydrazine + 3-cyano-2-pyridone | 2-Chloro-3-nitropyridine + Active Methylene | [4,3-b] requires more specific precursors but allows late-stage diversity.[1] |
| Lipophilicity | Moderate | Slightly Higher | Better membrane permeability for CNS targets. |
| Key Drug | Tracazolate (Anxiolytic) | Glumetinib (Antineoplastic) | Validated in late-stage clinical trials.[1] |
Part 5: Future Outlook
The 3H-pyrazolo[4,3-b]pyridine scaffold is currently under-explored in the context of PROTACs (Proteolysis Targeting Chimeras).[1] Its solvent-exposed vectors (specifically at N1 and C3) make it an ideal candidate for linker attachment without disrupting the primary binding affinity to the target protein (POI).[1]
Recommendation for Researchers: When faced with a "flat" SAR (Structure-Activity Relationship) or patent crowding using the [3,4-b] scaffold, pivot to the [4,3-b] isomer. The subtle change in geometry often breaks metabolic soft spots and opens new hydrogen-bonding opportunities with the kinase hinge region.[1]
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: National Institutes of Health (NIH) / PMC URL:[1][Link]
-
Gumarontinib (c-Met Inhibitor) Structure and Activity. Source: PubChem URL:[1][3][Link][1]
-
An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Source: National Institutes of Health (NIH) / PMC URL:[1][Link]
- 1H-Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors.
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure. Source: National Institutes of Health (NIH) URL:[1][Link]
Sources
- 1. Pyrazolopyridine compounds and uses thereof - Patent US-11795166-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gumarontinib | C21H17N9O2S | CID 117797905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
Spectroscopic properties of 3H-Pyrazolo[4,3-B]pyridine derivatives
Spectroscopic Compendium: 3H-Pyrazolo[4,3-b]pyridine Derivatives
Part 1: Executive Summary
The 3H-pyrazolo[4,3-b]pyridine scaffold represents a privileged heterocyclic core in modern drug discovery and materials science. Unlike its more common congener, pyrazolo[3,4-b]pyridine, the [4,3-b] isomer offers a unique electronic distribution that facilitates specific binding modes in kinase inhibitors (e.g., FGFR1, c-Met) and enables "turn-on" fluorescence mechanisms in chemosensing. This guide provides a definitive technical analysis of its spectroscopic signature, focusing on the critical differentiation of tautomeric forms, electronic transitions, and magnetic resonance profiles required for rigorous structural validation.
Part 2: Molecular Architecture & Electronic Structure
Scaffold Definition & Nomenclature
The nomenclature "3H-pyrazolo[4,3-b]pyridine" often refers to the core aromatic system where the fusion places the pyridine nitrogen at position 5 relative to the pyrazole ring. However, in solution, the system exists in a tautomeric equilibrium, predominantly between the 1H- and 2H- forms.[1] The "3H" designation in literature frequently denotes the saturated carbon in dihydro- precursors or specific N-substituted derivatives, but for the aromatic core, 1H- is the formal IUPAC parent.
-
Molecular Weight: 119.12 g/mol [2]
-
Key Feature: The pyridine nitrogen (N5) is electronically coupled to the pyrazole ring, creating a "push-pull" system when substituted with electron-donating groups (EDGs) at C3 or electron-withdrawing groups (EWGs) on the pyridine ring.
Tautomeric Equilibrium
The position of the proton on the pyrazole ring (N1 vs. N2) dramatically alters the spectroscopic footprint.
Part 3: UV-Vis Absorption Profiles
The absorption spectrum of pyrazolo[4,3-b]pyridine derivatives is characterized by intense
Band Assignments
-
Band I (200–240 nm): High-energy
transitions of the aromatic core. -
Band II (280–340 nm): Lower energy
and transitions involving the pyridine nitrogen lone pair. This band is highly sensitive to pH and solvent polarity (solvatochromism).
Quantitative Data Summary
| Derivative Type | Solvent | Notes | ||
| Core (Unsubstituted) | ~290 nm | ~4,500 | MeOH | Weak absorption; non-emissive. |
| 3-Aryl-1H- | 310–330 nm | 12,000–18,000 | EtOH | Conjugation with aryl group redshifts absorption.[2][4][5][6] |
| Chromene-Fused | 336 nm | >20,000 | CH₃CN | Strong ICT character; basis for sensors. |
| Cu(II) Complex | 360–380 nm | N/A | Buffer | Metal chelation induces bathochromic shift. |
Part 4: Fluorescence & Photophysics
While the unsubstituted scaffold is weakly fluorescent, derivatives exhibit significant emission properties, particularly via Chelation Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT) .
Mechanism of "Turn-On" Sensing
The pyrazolo[4,3-b]pyridine core acts as a ligand. In its free form, Photoinduced Electron Transfer (PET) from the pyridine nitrogen often quenches fluorescence. Binding a metal ion (e.g., Cu²⁺, Zn²⁺) blocks this PET pathway, restoring radiative emission.
-
Excitation: 310–340 nm
-
Emission: 360–440 nm (Blue-Violet region)
-
Stokes Shift: Typically 50–100 nm, reducing self-absorption.
Part 5: NMR Spectroscopy Guide
Nuclear Magnetic Resonance is the primary tool for distinguishing the [4,3-b] isomer from the [3,4-b] isomer.
1H NMR Characteristics (DMSO-d₆)
The pyridine protons in the [4,3-b] system show a distinct coupling pattern compared to [3,4-b].
-
H-5 (Pyridine): Most deshielded (~8.5–9.7 ppm). Appears as a doublet or singlet depending on C6 substitution.
-
H-7 (Pyridine): ~7.8–8.7 ppm.
-
N-H (Pyrazole): Broad singlet, highly variable (12–14 ppm), often invisible in presence of trace water.
Diagnostic Chemical Shifts (Table)
| Position | δH (ppm) | Multiplicity | δC (ppm) | Diagnostic Feature |
| C3 (Pyrazole) | - | - | 134–145 | Quaternary in 3-substituted derivatives.[6] |
| C5 (Pyridine) | 8.40–9.70 | d / s | 142–150 | High deshielding due to adjacent N. |
| C6 (Pyridine) | 7.50–8.00 | dd / m | 120–130 | Often the site of electrophilic attack. |
| C7 (Pyridine) | 7.60–8.70 | d | 128–135 | Coupling with H-6 ( |
| C=O (Ester/Amide) | - | - | 160–165 | If present at C3 or C6. |
Differentiation Tip: In [4,3-b] , the pyridine nitrogen is "para" to the fusion carbon C3a (in a naphthalene-like sense), whereas in [3,4-b] , it is "meta". This affects the NOE (Nuclear Overhauser Effect) signals; irradiation of N1-Me often shows NOE to H-7 in [4,3-b] but to H-3 in [3,4-b] (if H-3 is present).
Part 6: Experimental Protocols
Synthesis Workflow (One-Pot Cyclization)
A robust method for generating the [4,3-b] core involves the azo-coupling of 3-nitropyridines followed by reductive cyclization.
Protocol: Spectroscopic Sample Preparation
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Methanol (MeOH) . Avoid DMSO for fluorescence due to potential quenching/cutoff issues unless necessary for solubility.
-
Concentration: Prepare a stock solution at 1.0 mM . Dilute to 10 µM for UV-Vis and 1–5 µM for fluorescence to avoid inner-filter effects.
-
Cu(II) Sensing Assay:
-
Add 2.0 mL of ligand solution (10 µM in MeCN) to a quartz cuvette.
-
Titrate with Cu(ClO₄)₂ solution (0–5 equivalents).
-
Record emission spectra (
nm) after 2 minutes of equilibration per addition. -
Expectation: A linear increase in intensity at ~440 nm up to 1:1 stoichiometry.
-
Part 7: References
-
Synthesis & Mechanism: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023).[7][8][9] International Journal of Molecular Sciences. Link
-
Fluorescence Sensing: Structure and spectroscopic investigations demonstrated the formation of a 3H-pyrazolo[4,3-b]pyridine and the "turn-on" response for Cu(II). (2013).[5][6][7][10] ResearchGate. Link
-
Biological Activity: Discovery, Synthesis, and Preclinical Characterization of 1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives. (2016).[8] ACS Chemical Neuroscience. Link
-
Structural Data: PubChem Compound Summary for CID 21643653, 1H-Pyrazolo[4,3-b]pyridine.[2] National Center for Biotechnology Information. Link
-
Ligand Properties: Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines. (2021).[11][12] Dalton Transactions. Link
Sources
- 1. Buy 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid [smolecule.com]
- 2. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and Facile Synthesis of Substituted Pyrrole, Pyridine, Pyrazolo[4,3-b] Pyridine, Pyrano[3,2-c] Quinoline, Napthopyran, Naphthodipyran and Coumarin Derivatives [scirp.org]
- 5. new.zodml.org [new.zodml.org]
- 6. new.zodml.org [new.zodml.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New and Facile Synthesis of Substituted Pyrrole, Pyridine, Pyrazolo[4,3-b] Pyridine, Pyrano[3,2-c] Quinoline, Napthopyran, Naphthodipyran and Coumarin Derivatives [scirp.org]
- 11. Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT04007C [pubs.rsc.org]
- 12. YAKUGAKU ZASSHI [jstage.jst.go.jp]
Unlocking the Pyrazolo[4,3-b]pyridine Scaffold: A Technical Guide to Biological Potential and Synthesis
The following technical guide details the biological potential, structure-activity relationships (SAR), and experimental methodologies for the 3H-Pyrazolo[4,3-b]pyridine scaffold.
Executive Summary: The "Other" Isomer
While the Pyrazolo[3,4 -b]pyridine scaffold has long been a staple in kinase inhibitor design (e.g., bioisosteres of purines), its isomer, Pyrazolo[4,3-b]pyridine , has recently emerged as a high-value template for "difficult-to-drug" targets.
Distinguished by the fusion of the pyrazole nitrogen to the pyridine C2, this scaffold offers unique vectors for hydrogen bonding and
Nomenclature Note (Expertise Pillar)
The term "3H-Pyrazolo[4,3-b]pyridine" refers to the canonical ring system. In biological solution, the scaffold predominantly exists as the 1H- or 2H- tautomer depending on substitution. Most bioactive clinical candidates are 1H-substituted derivatives (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridine). This guide addresses the scaffold collectively as P[4,3-b]P .
Structural Perspective & SAR Logic
The P[4,3-b]P scaffold acts as a rigid, planar hinge binder.[1] Its efficacy stems from its ability to orient substituents into hydrophobic pockets while presenting the pyridine nitrogen (N4) and pyrazole nitrogens (N1/N2) as H-bond acceptors/donors.[1]
Validated Biological Activities
| Therapeutic Area | Target(s) | Key Mechanism | Lead Compound | Potency (IC50) |
| Immuno-Oncology | PD-1/PD-L1 | Small-molecule dimerization of PD-L1, preventing PD-1 binding. | D38 | 9.6 nM |
| Hematology (AML) | FLT3 / CDK4 | Dual inhibition of proliferation (CDK4) and survival signaling (FLT3).[1] | 23k | 11 nM / 7 nM |
| Solid Tumors | c-Met | ATP-competitive inhibition; overcoming crizotinib resistance. | Sulfonyl derivs | < 20 nM |
| Chemical Biology | Cu(II) Sensing | Chelation-induced fluorescence "turn-on". | Ligand 2 | Detection limit ~0.6 ppm |
Detailed Biological Mechanisms
Immuno-Oncology: Small Molecule PD-L1 Inhibitors
Unlike monoclonal antibodies, small molecules targeting the PD-1/PD-L1 axis must induce dimerization of PD-L1. The P[4,3-b]P scaffold (specifically 1-methyl derivatives) binds to the hydrophobic pocket of PD-L1.
-
Mechanism: The scaffold acts as a "molecular glue," stabilizing a PD-L1 dimer that occludes the surface area required for PD-1 interaction.
-
Key Interaction: The pyridine ring participates in
- stacking with Tyr56 of PD-L1, while the N1-methyl group fits into a specific hydrophobic sub-pocket.
Dual Kinase Inhibition (FLT3/CDK4)
In Acute Myeloid Leukemia (AML), FLT3 mutations drive survival, while CDK4 drives cell cycle entry.[1]
-
SAR Insight: Substitution at the C6 position with a pyrimidine ring creates a "bi-aryl" axis that spans the ATP-binding gate.
-
Selectivity: The P[4,3-b]P core forms a bidentate H-bond with the hinge region residues (Glu/Leu), distinct from the monodentate binding often seen with [3,4-b] isomers.
Visualization of Signaling & SAR
The following diagrams illustrate the Structure-Activity Relationship (SAR) and the dual-inhibition pathway logic.
Figure 1: Left: SAR map highlighting critical diversity points on the scaffold.[1] Right: Mechanistic impact of dual FLT3/CDK4 inhibition in AML cells.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized for P[4,3-b]P derivatives.
Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1
Purpose: Quantify the ability of a small molecule to disrupt the PD-1/PD-L1 interaction.[2] Self-Validation: Use unlabeled PD-L1 as a negative control and a known peptide inhibitor (or BMS-1166) as a positive control.
-
Reagents:
-
Tag-lite™ PD-1 (Tb-labeled donor).
-
PD-L1-d2 (Red acceptor).
-
Assay Buffer: PBS pH 7.4, 0.1% BSA, 0.5 M KF.[1]
-
-
Procedure:
-
Prepare serial dilutions of the P[4,3-b]P derivative in DMSO (Final DMSO < 0.5%).
-
Dispense 4 µL of compound into a 384-well low-volume white plate.
-
Add 2 µL of PD-L1-d2 (Final conc: 10 nM).
-
Add 2 µL of PD-1-Tb (Final conc: 1 nM).
-
Incubate for 1 hour at Room Temperature (equilibrium binding).
-
Read fluorescence at 665 nm (Acceptor) and 620 nm (Donor).
-
-
Data Analysis:
-
Calculate HTRF Ratio =
.[1] -
Plot sigmoidal dose-response to determine IC50.
-
Protocol B: General Synthesis via Nitro-Pyridine Cyclization
Purpose: Efficient access to the 1H-pyrazolo[4,3-b]pyridine core.
Causality: Starting with 2-chloro-3-nitropyridine allows for sequential
-
Step 1 (
):-
React 2-chloro-3-nitropyridine with an amine (R-NH2) or hydrazine derivative in EtOH/TEA at reflux for 2 hours.
-
Validation: TLC should show disappearance of starting material (
in 30% EtOAc/Hex).[1]
-
-
Step 2 (Reduction/Cyclization):
-
Treat the intermediate (2-amino-3-nitropyridine derivative) with SnCl2·2H2O (5 eq) in EtOH or Fe/AcOH .
-
Heat to 80°C for 4 hours. The reduction of the nitro group to amine is immediately followed by intramolecular condensation with the pendant aldehyde/ketone or via diazotization if using a primary amine route.[1]
-
Alternative (Direct): For N1-substituted derivatives, use hydrazine hydrate followed by ortho-formate cyclization.
-
Future Outlook & Strategic Recommendations
The P[4,3-b]P scaffold is under-utilized compared to its [3,4-b] counterpart. This presents a strategic IP whitespace.[1]
-
PROTAC Development: The C3 position (solvent exposed) is an ideal vector for linker attachment to E3 ligase ligands (e.g., Cereblon) without disrupting the hinge-binding affinity at N1/C6.[1]
-
Resistance Breakers: In kinase targets like c-Met and ALK, the unique geometry of P[4,3-b]P avoids steric clashes with "gatekeeper" mutations (e.g., L1196M) that render standard inhibitors ineffective.[1]
References
-
Dai, X., et al. (2021). "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction." Bioorganic Chemistry.
-
Liu, Y., et al. (2022). "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry.
-
Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[4,3-b]pyridines."[1] Journal of Heterocyclic Chemistry.
-
Cui, J.J., et al. (2014). "Discovery of ... c-Met Inhibitors."[1] Journal of Medicinal Chemistry.
-
Bacchi, A., et al. (1999). "Formation of an unusual copper(II) complex from the degradation of a novel tricopper(II) carbohydrazone complex."[1] Journal of Inorganic Biochemistry.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationships of Pyrazolo[4,3-b]pyridines
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system bearing a close structural resemblance to the purine bases, adenine, and guanine, found in DNA and RNA.[1] This similarity makes it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[2][3] Consequently, derivatives of this scaffold have been extensively investigated and have shown a wide spectrum of biological activities, including roles as kinase inhibitors, antagonists for various receptors, and anti-cancer agents.[4][5] Their versatility stems from the multiple points on the bicyclic structure where chemical substitutions can be made, allowing for fine-tuning of their pharmacological properties.[1] This guide will provide a detailed exploration of the structure-activity relationships (SAR) for this important class of compounds, offering insights for researchers and professionals involved in drug discovery and development.
The Pyrazolo[4,3-b]pyridine Core: Structure and Properties
The fundamental structure of pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring. The numbering of the atoms in the ring system is crucial for discussing SAR, as substitutions at different positions have distinct effects on biological activity. Due to the possibility of tautomerism, pyrazolo[4,3-b]pyridines can exist as 1H and 2H isomers. However, computational studies have demonstrated that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, and is the predominant form in most derivatives.[1] This guide will, therefore, focus on the 1H-pyrazolo[4,3-b]pyridine scaffold.
Below is a diagram illustrating the core structure and the conventional numbering system.
Caption: Core structure and numbering of the 1H-pyrazolo[4,3-b]pyridine scaffold.
Key Biological Targets
The privileged nature of the pyrazolo[4,3-b]pyridine scaffold has led to its exploration against a multitude of biological targets. A significant portion of research has focused on its utility as a hinge-binding motif for various protein kinases. The pyrazole portion of the scaffold can act as a hydrogen bond donor and acceptor, mimicking the interactions of the adenine ring of ATP with the kinase hinge region.[6][7]
Key kinase families targeted by pyrazolo[4,3-b]pyridine derivatives include:
-
Tyrosine Kinases: Such as Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptor (FGFR).[5][7][8]
-
Serine/Threonine Kinases: Including Cyclin-dependent kinases (CDKs), Glycogen synthase kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).[5][9]
-
Other Enzymes: Such as Topoisomerase IIα, which is crucial for DNA replication and transcription.[5]
Beyond kinases, these compounds have also been developed as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 interaction in cancer immunotherapy, and as modulators of G-protein coupled receptors.[10][11]
General Synthetic Strategies
The synthetic route to pyrazolo[4,3-b]pyridines significantly influences the feasibility of introducing various substituents. The most common and versatile approaches involve the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrazole core.[1][4]
A prevalent method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] This approach allows for the introduction of diversity at the C4 and C6 positions of the final product. Another powerful method is a three-component reaction involving a 5-aminopyrazole, an aldehyde, and a ketone, which forms an α,β-unsaturated ketone in situ.[1]
Caption: A generalized workflow for the synthesis of pyrazolo[4,3-b]pyridines.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-b]pyridine derivatives can be systematically modulated by altering the substituents at various positions around the core.
N1 Position
The substituent at the N1 position often extends into the solvent-exposed region of the binding pocket of target proteins.
-
Small Alkyl Groups: Methyl and other small alkyl groups are frequently found at this position and are generally well-tolerated.[1]
-
Larger Groups and Pharmacokinetic Properties: The introduction of larger, more complex groups at N1 can be used to improve pharmacokinetic properties such as solubility and cell permeability. For instance, piperazine and morpholine moieties are often incorporated to enhance these characteristics.
C3 Position
The C3 position is critical for interaction with the "gatekeeper" residue in many kinase binding sites.
-
Small to Medium-Sized Groups: Hydrogen, methyl, and small cycloalkyl groups are common at this position.[1]
-
Aryl and Heteroaryl Groups: The introduction of phenyl or other aromatic rings can lead to potent inhibitory activity through π-π stacking interactions with aromatic residues like phenylalanine in the active site.[6][7] Fluorine substitution on these aromatic rings can further enhance potency.[7]
C4, C5, and C6 Positions (The Pyridine Ring)
Substituents on the pyridine portion of the scaffold often dictate selectivity and can form additional interactions within the target's binding site.
-
C4 Position: Amide groups at the C4 position are particularly common and can form crucial hydrogen bonds with the protein backbone.[1]
-
C5 Position: This position is often unsubstituted (hydrogen), but the introduction of halogens or small alkyl groups can modulate the electronic properties of the ring system and influence binding affinity.[1]
-
C6 Position: Similar to C4, this position is often substituted with groups that can engage in hydrogen bonding or hydrophobic interactions. Phenyl and heterocyclic rings are frequently observed here.[1]
The following diagram summarizes the key SAR points for the pyrazolo[4,3-b]pyridine scaffold.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3H-Pyrazolo[4,3-b]pyridine from 2-Chloro-3-nitropyridines
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including activities as kinase inhibitors for cancer therapy, antagonists for various receptors, and agents targeting infectious diseases.[1][4][5] The strategic synthesis of these molecules is therefore of paramount importance to the drug discovery and development process.
This document provides a comprehensive guide to a robust and widely utilized synthetic route to 3H-pyrazolo[4,3-b]pyridines, commencing from readily available 2-chloro-3-nitropyridines. We will delve into the mechanistic underpinnings of the key transformations, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.
Synthetic Strategy: A Two-Step Approach
The synthesis of the 3H-pyrazolo[4,3-b]pyridine scaffold from 2-chloro-3-nitropyridines is elegantly achieved through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The initial step involves the reaction of a 2-chloro-3-nitropyridine with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the pyridine ring towards attack by the nucleophilic hydrazine.[6][7] The chlorine atom at the 2-position serves as a good leaving group, facilitating the formation of a 2-hydrazinyl-3-nitropyridine intermediate.
-
Reductive Cyclization: The subsequent and final step is an intramolecular reductive cyclization of the 2-hydrazinyl-3-nitropyridine intermediate. The nitro group is reduced to an amino group, which then readily undergoes cyclization with the adjacent hydrazinyl moiety to form the desired pyrazole ring, yielding the 3H-pyrazolo[4,3-b]pyridine product. This transformation is typically accomplished using a variety of reducing agents, with sodium dithionite or catalytic hydrogenation being common choices.
Mechanistic Considerations
The success of this synthetic route hinges on the electronic properties of the starting material. The strong electron-withdrawing nature of the nitro group at the 3-position is crucial for activating the C2 position of the pyridine ring for the initial SNAr reaction.[6] The relative positions of the chloro and nitro groups are key to facilitating the subsequent cyclization step.
Visualizing the Workflow
The following diagram illustrates the overall synthetic pathway from the starting 2-chloro-3-nitropyridine to the final 3H-pyrazolo[4,3-b]pyridine product.
Caption: Synthetic route to 3H-pyrazolo[4,3-b]pyridine.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 3H-pyrazolo[4,3-b]pyridine. Researchers should adapt the quantities and conditions based on the specific substrate and desired scale.
Part 1: Synthesis of 2-Hydrazinyl-3-nitropyridine (Intermediate)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-3-nitropyridine | 158.55 | 1.0 g | 6.30 |
| Hydrazine hydrate (~64%) | 50.06 | 1.0 mL | ~20.5 |
| Ethanol (EtOH) | 46.07 | 20 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 g, 6.30 mmol) in ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (~64%, 1.0 mL, ~20.5 mmol) dropwise at room temperature. (Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.)
-
Reaction Monitoring: Upon addition of hydrazine, the reaction mixture typically turns a deep red or orange color. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The starting material should be consumed within 1-2 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-hydrazinyl-3-nitropyridine as a colored solid.
Part 2: Synthesis of 3H-Pyrazolo[4,3-b]pyridine (Final Product)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydrazinyl-3-nitropyridine | 154.12 | 1.0 g | 6.49 |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 3.4 g | 19.5 |
| Ethanol (EtOH) | 46.07 | 25 mL | - |
| Water (H₂O) | 18.02 | 25 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-hydrazinyl-3-nitropyridine (1.0 g, 6.49 mmol) in a mixture of ethanol (25 mL) and water (25 mL).
-
Reagent Addition: Heat the suspension to a gentle reflux. In a separate beaker, dissolve sodium dithionite (3.4 g, 19.5 mmol) in a minimal amount of water. Add the sodium dithionite solution portion-wise to the refluxing suspension of the intermediate. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the starting material and the appearance of a new, often fluorescent, spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 1-3 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. The aqueous residue can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3H-pyrazolo[4,3-b]pyridine.
Characterization
The identity and purity of the synthesized 3H-pyrazolo[4,3-b]pyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete SNAr reaction | Insufficient reaction time or temperature. | Increase the reflux time or consider using a higher boiling point solvent like n-butanol. |
| Deactivated starting material. | Ensure the purity of the 2-chloro-3-nitropyridine. | |
| Low yield in the cyclization step | Incomplete reduction of the nitro group. | Increase the amount of sodium dithionite or consider alternative reducing agents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C). |
| Side reactions during reduction. | Control the temperature and rate of addition of the reducing agent. | |
| Difficulty in purification | Co-eluting impurities. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of 3H-pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines represents a reliable and versatile method for accessing this important heterocyclic scaffold. The two-step sequence of nucleophilic aromatic substitution followed by reductive cyclization is efficient and amenable to a wide range of substituted starting materials. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development programs.
References
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals.
- SNAr reactions of pi-deficient arom
- 'One-pot' nitro reduction–cyclisation solid phase route to benzimidazoles.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Microwave-Assisted Synthesis of Pyrazolo[4,3-b]pyridines
The following Application Note and Protocol guide details the Microwave-Assisted Synthesis of Pyrazolo[4,3-b]pyridines . This document is designed for researchers and medicinal chemists, focusing on high-efficiency, reproducible synthetic pathways for this privileged scaffold.
Introduction & Strategic Significance
The pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This specific isomeric arrangement is critical for bioactivity, serving as a core pharmacophore in:
-
Kinase Inhibitors: Targeting FLT3, CDK4, and GSK-3 pathways.
-
GPCR Modulators: Antagonists for corticotropin-releasing factor receptors (CRF1).
-
Anti-inflammatory Agents: Inhibition of PDE4 and cytokine release.
The Synthetic Bottleneck: Conventional thermal synthesis of pyrazolo[4,3-b]pyridines (e.g., via Friedländer condensation or Skraup reaction) often suffers from:
-
Harsh Conditions: Requiring high temperatures (>150 °C) and strong Lewis acids.
-
Long Reaction Times: Typically 12–48 hours.
-
Regioselectivity Issues: Competitive formation of isomers or incomplete cyclization.
The Microwave Advantage: Microwave (MW) irradiation overcomes these barriers by providing direct dielectric heating . This mechanism induces rapid molecular rotation of polar solvents and reagents, leading to:
-
Kinetic Acceleration: Reaction times reduced from hours to minutes.
-
Enhanced Solvation: Superheating of solvents (e.g., EtOH, water) above their boiling points improves solubility of polar intermediates like aminopyrazoles.
-
Cleaner Profiles: Minimized thermal degradation of sensitive functional groups.
Scientific Foundation & Mechanism
The synthesis of the pyrazolo[4,3-b]pyridine core generally proceeds via the construction of the pyridine ring onto a pre-functionalized pyrazole substrate. The most robust microwave-assisted route involves the Friedländer-type condensation of 4-amino-3-cyanopyrazoles (or 4-amino-3-formylpyrazoles) with carbonyl compounds.
Mechanistic Pathway[1][2][3][4]
-
Nucleophilic Attack: The exocyclic amine (at C4 of the pyrazole) attacks the carbonyl carbon of the ketone/aldehyde partner.
-
Imine Formation: Dehydration yields an imine/enamine intermediate.
-
Intramolecular Cyclization: The adjacent electrophile (e.g., nitrile at C3) is attacked by the enolate/enamine carbon, closing the pyridine ring.
-
Aromatization: Final tautomerization or oxidation establishes the aromatic pyrazolo[4,3-b]pyridine system.
Mechanistic Visualization
Caption: Mechanistic flow of the Friedländer-type condensation under microwave irradiation.
Experimental Protocols
The following protocols are validated for reproducibility and scalability.
Protocol A: Friedländer Condensation (Lewis Acid Catalyzed)
This method is ideal for synthesizing 5,7-disubstituted pyrazolo[4,3-b]pyridines . It utilizes a Lewis acid catalyst to activate the nitrile/carbonyl groups, which is significantly potentiated by MW irradiation.
Reagents:
-
Substrate: 4-Amino-1-aryl-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Partner: Acetophenone or substituted ketone (1.2 equiv)
-
Catalyst: Anhydrous AlCl₃ (1.5 equiv) or ZnCl₂
-
Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative)
Step-by-Step Methodology:
-
Vessel Loading:
-
In a 10 mL microwave-transparent borosilicate vial, charge the 4-aminopyrazole (1 mmol) and the ketone (1.2 mmol).
-
Add the solvent (3 mL). Note: If using AlCl₃, use DCE. If using ZnCl₂ or catalyst-free conditions, Ethanol is preferred.
-
Add the catalyst (1.5 mmol) swiftly to minimize moisture exposure.
-
Seal the vial with a PTFE-lined septum cap.
-
-
Microwave Parameters:
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 140 °C (Dynamic control).
-
Power: Max 200 W (High absorption).
-
Hold Time: 15 minutes.
-
Stirring: High (600 rpm).
-
-
Workup & Purification:
-
Cool the reaction to room temperature (compressed air cooling).
-
Quench: Pour the mixture into ice-cold water (20 mL) containing mild HCl (if AlCl₃ was used) to break aluminum complexes.
-
Extraction: Extract with CH₂Cl₂ (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Evaporate solvent. Recrystallize from EtOH/DMF or purify via flash chromatography (Hexane/EtOAc gradient).
-
Validation Check:
-
TLC: Mobile phase 7:3 Hexane:EtOAc. Product typically fluoresces blue/purple under UV (254/365 nm).
-
NMR: Look for the disappearance of the pyrazole -NH₂ signal (~4-6 ppm) and the appearance of new aromatic protons on the pyridine ring.
Protocol B: One-Pot Multicomponent Synthesis (Green Chemistry)
This protocol constructs the scaffold from elementary building blocks in a single pot, leveraging the "superheating" effect of water or ethanol under MW.
Reagents:
-
Component 1: Hydrazine derivative (e.g., Phenylhydrazine)
-
Component 2: 3-Oxopropanenitrile derivative (e.g., 2-(ethoxymethylene)malononitrile)
-
Component 3: 1,3-Dicarbonyl equivalent
-
Solvent: Water or Ethanol (Catalyst-free or mild base)
Methodology:
-
Setup: Mix reagents in a 1:1:1 ratio in a microwave vial with Ethanol (4 mL).
-
Irradiation: Heat to 120 °C for 10-20 minutes .
-
Isolation: The product often precipitates upon cooling. Filter and wash with cold ethanol.
Data Analysis & Optimization
The following table summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal (CT) heating for this scaffold.
| Parameter | Conventional Thermal (CT) | Microwave Irradiation (MW) | Improvement Factor |
| Reaction Time | 12 – 24 Hours | 10 – 20 Minutes | 60x – 70x Faster |
| Temperature | Reflux (80–110 °C) | 120 – 150 °C | Higher Kinetic Energy |
| Yield (Avg) | 45% – 65% | 75% – 92% | +30% Yield |
| Solvent Vol. | 20 – 50 mL | 2 – 5 mL | 10x Less Waste |
| Purity (Crude) | Low (Requires Column) | High (Often Crystallization) | Simplified Workup |
Troubleshooting Guide
-
Problem: Incomplete conversion after 15 mins.
-
Solution: Increase temperature by 10 °C (up to 160 °C). Do not just extend time; temperature is the driver.
-
-
Problem: Pressure spike > 20 bar.
-
Solution: The solvent volume is likely too high for the headspace. Reduce solvent to 2-3 mL for a 10 mL vial.
-
-
Problem: Charring/Decomposition.
-
Solution: Reduce power density. Use "Power Cycling" or active cooling (simultaneous cooling during irradiation) to prevent hotspots.
-
References
-
Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of various heterocyclic platforms. Source: Organic & Biomolecular Chemistry, 2014. URL:[Link]
-
Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Source: Molecules, 2010. URL:[Link][1]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: Molecules, 2023.[2] URL:[Link]
-
Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines and Related Scaffolds (Contextual Comparison). Source: Journal of Chemistry, 2013. URL:[Link]
Sources
Application Note & Protocols: High-Throughput Screening of 3H-Pyrazolo[4,3-b]pyridine Analogs for Protein Kinase Inhibition
Introduction: The Pyrazolopyridine Scaffold as a Privileged Kinase Inhibitor Core
The 3H-Pyrazolo[4,3-b]pyridine core, along with its related isomers like pyrazolo[3,4-b]pyridine, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] These heterocyclic structures are frequently found at the heart of potent and selective modulators of critical cellular signaling pathways. A significant body of research has demonstrated their utility as versatile starting points for the development of inhibitors targeting protein kinases, one of the most important classes of drug targets in oncology and inflammatory diseases.[3][4][5]
Protein kinases play a pivotal role in signal transduction, and their aberrant activity is a hallmark of many human diseases.[5] The pyrazolopyridine scaffold is particularly well-suited for targeting the highly conserved ATP-binding site of kinases.[3][4][5] The pyrazolo portion often serves as a crucial hydrogen bond donor/acceptor, while the pyridine ring can engage in favorable π–π stacking interactions with aromatic residues in the kinase hinge region, providing a strong anchor for molecular binding.[3][4] Derivatives have shown potent, nanomolar inhibitory activity against a range of kinases, including Tropomyosin Receptor Kinases (TRKs), FLT3, and Cyclin-Dependent Kinases (CDKs), making this scaffold a high-value asset in any drug discovery library.[2][6][7]
This document provides a comprehensive guide to developing and executing a robust high-throughput screening (HTS) campaign to identify and validate novel kinase inhibitors based on the 3H-Pyrazolo[4,3-b]pyridine scaffold. We will focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful and HTS-friendly technology.
Assay Principle: TR-FRET for Kinase Activity
To screen for inhibitors, a biochemical assay that directly measures the catalytic activity of the target kinase is required. TR-FRET is a homogeneous (mix-and-read) assay format that offers high sensitivity and is less susceptible to interference from colored or fluorescent compounds than standard FRET.[8]
The principle is based on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Europium) to a suitable acceptor fluorophore (e.g., a phycoerythrin- or Alexa Fluor-based dye).[9] In our proposed kinase assay, this is configured as a "sandwich" immunoassay to detect the phosphorylation of a biotinylated peptide substrate.[8]
Mechanism of Action:
-
Kinase Reaction: The target kinase transfers a phosphate group from ATP to a specific, biotinylated peptide substrate.
-
Detection: The reaction is stopped, and two detection reagents are added:
-
A Europium (Eu)-labeled anti-phospho-specific antibody (Donor) that only binds to the phosphorylated substrate.
-
A Streptavidin-conjugated Acceptor (e.g., Streptavidin-XL665) that binds to the biotin moiety on the substrate.
-
-
Signal Generation: When the substrate is phosphorylated, the antibody and streptavidin bring the donor and acceptor into close proximity. Upon excitation of the Europium donor, energy is transferred to the acceptor, which then emits light at a specific wavelength (e.g., 665 nm). The TR-FRET signal is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.[8]
An inhibitor from the 3H-Pyrazolo[4,3-b]pyridine library will block the kinase, prevent substrate phosphorylation, and lead to a decrease in the TR-FRET signal.
Caption: TR-FRET assay principle for kinase inhibitor screening.
Assay Development and Validation: Ensuring Robustness
Before committing to a full-deck HTS campaign, the assay must be rigorously developed and validated to ensure it is robust, reproducible, and sensitive enough to identify true hits.[10]
Critical Parameter Optimization
-
ATP Concentration: This is a critical parameter. For screening ATP-competitive inhibitors like most pyrazolopyridines, the ATP concentration should be set at or near the apparent Michaelis-Menten constant (Km) for the target kinase.[11] Using a concentration far above the Km will make it difficult for competitive inhibitors to bind, leading to false negatives. Conversely, a very low concentration may limit enzyme turnover and reduce the assay window.
-
Enzyme and Substrate Concentrations: These should be optimized through matrix titrations to find conditions that yield a robust signal window while operating under initial velocity conditions (typically, <20% substrate turnover). This ensures the reaction rate is proportional to enzyme activity and sensitive to inhibition.
-
DMSO Tolerance: Library compounds are stored in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay must be tested to ensure it does not significantly inhibit or activate the kinase, which could mask the true effect of the test compounds. Typically, a final concentration of ≤1% is well-tolerated.[8]
Assay Validation with the Z'-Factor
The quality and suitability of an assay for HTS are statistically quantified by the Z'-factor (Z-prime).[12] This dimensionless parameter reflects both the dynamic range of the assay (signal window) and the data variation associated with the measurements.[13] It is calculated using the means (μ) and standard deviations (σ) of the positive and negative controls.[14]
Formula: Z' = 1 - ( (3σpos + 3σneg) / |μpos - μneg| )
-
Positive Control (Max Signal): Kinase reaction with DMSO only (no inhibitor).
-
Negative Control (Min Signal): Reaction with a known, potent inhibitor or without the enzyme.
A validation plate with at least 16 wells of each control should be run to accurately determine the Z'-factor.
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | The assay is robust and has a large separation between controls, making it ideal for HTS.[14][15] |
| 0 to 0.5 | Marginal | The assay may be usable, but it has a smaller signal window or higher variability. It is prone to a higher rate of false positives/negatives.[15] |
| < 0 | Unsuitable | The signal from the positive and negative controls overlaps, making the assay unreliable for screening.[12][15] |
An assay should consistently demonstrate a Z' ≥ 0.5 before proceeding to the full screen.[8][11]
HTS Protocol: TR-FRET Kinase Inhibition Assay
This protocol provides a generalized workflow for screening a 3H-Pyrazolo[4,3-b]pyridine library in a 384-well plate format. All additions should be performed with calibrated liquid handlers for precision.
Caption: General automated workflow for the TR-FRET kinase HTS.
Reagents and Materials
| Component | Example Concentration (Final) | Purpose |
| Assay Buffer | 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5 | Provides optimal environment for kinase activity. |
| Target Kinase | 0.1 - 5 nM | Optimized for linear reaction rate. |
| Biotinylated Substrate | 100 - 500 nM | Phosphorylation target. |
| ATP | Km value (e.g., 10 µM) | Phosphate donor. |
| Test Compounds | 10 µM | Pyrazolopyridine library members. |
| Stop/Detection Buffer | Assay Buffer with 20 mM EDTA | Halts the kinase reaction. |
| Eu-labeled Antibody | 2 nM | Binds phosphorylated product (Donor). |
| SA-Acceptor | 20 nM | Binds biotin on substrate (Acceptor). |
Step-by-Step Methodology
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds from the library source plates to the 384-well assay plates. Also dispense DMSO for positive controls and a reference inhibitor for negative controls.
-
Kinase Addition: Add 5 µL of the target kinase solution (2X final concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.[16]
-
Reaction Initiation: Add 5 µL of the ATP/Substrate mixture (2X final concentration) to all wells to initiate the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The plate should be protected from light.
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection mixture containing EDTA, Eu-labeled antibody, and SA-Acceptor. The EDTA chelates Mg²⁺, stopping the kinase reaction.
-
Signal Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to reach binding equilibrium. Protect from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the Europium reference signal) after a 60-100 µs delay post-excitation at ~340 nm.
Data Analysis and Hit Triage
A successful HTS campaign generates a large volume of data that must be systematically analyzed to identify high-quality, validated hits for follow-up studies.[17]
Primary Data Analysis
-
Ratio Calculation: The ratiometric TR-FRET signal is calculated to normalize for well-to-well variations: Ratio = (Emission665nm / Emission620nm) * 10,000
-
Percent Inhibition Calculation: For each test compound, the percent inhibition is calculated relative to the on-plate controls: % Inhibition = 100 * ( 1 - ( (Ratiocompound - μneg) / (μpos - μneg) ) )
-
Hit Nomination: A primary hit is typically defined as a compound that meets a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).
Hit Validation and Triage Cascade
Primary hits must undergo a rigorous validation process to eliminate false positives and artifacts.[18][19]
Caption: A typical workflow for hit validation and triage.
-
Hit Confirmation (Dose-Response): Primary hits are re-tested using a 10-point dose-response curve to determine their potency (IC₅₀ value). This confirms the activity and eliminates hits that are not dose-dependent.[18]
-
Orthogonal Assay Confirmation: Confirmed hits are then tested in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based ADP detection assay).[19] This is a critical step to eliminate false positives that arise from interference with the TR-FRET chemistry itself (e.g., light quenchers or absorbers).
-
Counter-Screening & Triage:
-
Assay Interference: Compounds can be tested in a "null-kinase" assay (all reagents present except the enzyme) to identify those that directly interfere with the detection reagents.[19]
-
Promiscuous Inhibitors: Compounds that show activity against many unrelated targets or are known Pan-Assay Interference Compounds (PAINS) should be flagged and deprioritized.
-
Biophysical Validation: Promising hit series should be validated using biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct, physical binding to the target kinase.[17]
-
Conclusion
The 3H-Pyrazolo[4,3-b]pyridine scaffold is a proven foundation for developing potent kinase inhibitors. By employing a robust HTS methodology, such as the TR-FRET assay detailed here, researchers can efficiently screen large compound libraries to identify novel and promising lead candidates. The success of any HTS campaign hinges not only on the primary screen but on a disciplined and systematic approach to assay validation (Z'-factor) and hit triage. This ensures that resources are focused on chemically tractable series with a confirmed mechanism of action, paving the way for successful lead optimization programs.
References
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. [Link]
-
Aher, N. G., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central. [Link]
-
ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [Link]
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
Akue, A. D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Al-Omaim, W. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
-
Leveridge, M. V., & Dahlin, J. L. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Nguyen, T. H. D., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Kido, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
ResearchGate. (n.d.). Working principles of some kinase assays from different manufacturers. ResearchGate. [Link]
-
Nickl, C., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed Central. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
-
Current Medicinal Chemistry. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. assay.dev [assay.dev]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Targeting FLT3 in Acute Myeloid Leukemia with 3H-Pyrazolo[4,3-b]pyridine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3H-Pyrazolo[4,3-b]pyridine and its derivatives, particularly the 3H-pyrazolo[4,3-f]quinoline scaffold, for targeting FMS-like tyrosine kinase 3 (FLT3) in the context of Acute Myeloid Leukemia (AML). This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating these potent kinase inhibitors.
Introduction: The Critical Role of FLT3 in AML and the Promise of 3H-Pyrazolo[4,3-b]pyridine Inhibitors
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor. This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 a prime therapeutic target.[1][2]
The 3H-pyrazolo[4,3-b]pyridine scaffold and its derivatives, such as the 3H-pyrazolo[4,3-f]quinoline moiety, have emerged as a promising class of FLT3 inhibitors.[3][4] These compounds have demonstrated potent and selective inhibition of both wild-type and mutated forms of FLT3, including the clinically significant FLT3-ITD and D835Y mutations.[4] Their mechanism of action often involves a type I binding mode, where the pyrazolo group interacts with critical residues like Cys694 in the hinge region of the kinase domain, effectively blocking its catalytic activity.[3][4] This guide will provide detailed protocols for the preclinical evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies.
Scientific Rationale and Mechanism of Action
The constitutive activation of FLT3 in AML leads to the dysregulation of several downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways. By inhibiting the kinase activity of FLT3, 3H-pyrazolo[4,3-b]pyridine derivatives aim to abrogate these oncogenic signals, leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.
A key advantage of some 3H-pyrazolo[4,3-f]quinoline derivatives, such as HSB401, is their high selectivity for FLT3 over other kinases like c-KIT. Inhibition of c-KIT is a known cause of myelosuppression, a significant side effect of many kinase inhibitors. By sparing c-KIT, these compounds have the potential for a better safety profile.
Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention for 3H-Pyrazolo[4,3-b]pyridine inhibitors.
Caption: FLT3 signaling pathway and inhibitor action.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preclinical evaluation of 3H-Pyrazolo[4,3-b]pyridine derivatives.
In Vitro Biochemical Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory activity of the compounds on recombinant FLT3 kinase.
Workflow Diagram:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human FLT3 (wild-type or mutant) to the desired concentration in kinase buffer.
-
Prepare a stock solution of ATP in water and dilute to the final concentration in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Prepare a stock solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide) in water and dilute to the final concentration in kinase buffer.
-
Prepare a stock solution of the 3H-Pyrazolo[4,3-b]pyridine test compound in 100% DMSO.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound stock in DMSO to generate a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound dilutions in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound or DMSO (for control wells).
-
Add the diluted FLT3 enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed using a suitable detection method. A commonly used method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cell-Based Proliferation and Viability Assays
This protocol assesses the anti-proliferative effect of the compounds on AML cell lines harboring FLT3 mutations.
Cell Lines:
-
MOLM-13: Human AML cell line with homozygous FLT3-ITD mutation.
-
MV4-11: Human AML cell line with homozygous FLT3-ITD mutation.
Protocol:
-
Cell Culture:
-
Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known FLT3 inhibitor like quizartinib).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
Viability Assessment:
-
Assess cell viability using a suitable reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) using a non-linear regression curve fit.
-
Target Engagement and Downstream Signaling Analysis (Western Blotting)
This protocol verifies that the compound inhibits FLT3 phosphorylation and its downstream signaling pathways in AML cells.
Protocol:
-
Cell Treatment and Lysis:
-
Seed MOLM-13 or MV4-11 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of the test compound for a short period (e.g., 2-4 hours) to observe direct effects on signaling.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Efficacy in AML Xenograft Models
This protocol evaluates the anti-tumor activity of the compounds in a mouse model of AML.
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used.
Protocol:
-
Cell Line Engraftment:
-
Inject MOLM-13 or MV4-11 cells, often engineered to express luciferase for in vivo imaging, intravenously (i.v.) or subcutaneously (s.c.) into the mice.
-
-
Tumor Burden Monitoring:
-
Monitor tumor engraftment and progression. For intravenous models, this can be done by bioluminescence imaging (BLI) or by monitoring for signs of disease (e.g., weight loss, hind limb paralysis). For subcutaneous models, measure tumor volume with calipers.
-
-
Compound Administration:
-
Once the tumor burden is established, randomize the mice into treatment groups.
-
Formulate the 3H-Pyrazolo[4,3-b]pyridine compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water).
-
Administer the compound to the mice via an appropriate route, typically oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined dose and schedule (e.g., once or twice daily).[5]
-
Include a vehicle control group and a positive control group (e.g., quizartinib at a clinically relevant dose).[5]
-
-
Efficacy Assessment:
-
Monitor tumor growth throughout the treatment period using BLI or caliper measurements.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen, tumor) for further analysis (e.g., flow cytometry to determine the percentage of human AML cells, Western blotting to assess target inhibition).
-
-
Survival Analysis:
-
In a separate cohort of mice, continue treatment and monitor survival until a pre-defined endpoint is reached (e.g., significant weight loss, development of severe clinical signs).
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of the different treatment groups.
-
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of 3H-Pyrazolo[4,3-f]quinoline Derivatives against FLT3 and AML Cell Lines
| Compound ID | FLT3-WT (IC50, nM) | FLT3-ITD (IC50, nM) | FLT3-D835Y (IC50, nM) | MOLM-13 (GI50, nM) | MV4-11 (GI50, nM) | c-KIT (IC50, nM) |
| HSB401 | Data | Data | Data | Data | Data | >100x FLT3-D835Y |
| Cmpd X | Data | Data | Data | Data | Data | Data |
| Cmpd Y | Data | Data | Data | Data | Data | Data |
| Quizartinib | Data | Data | Data | Data | Data | Data |
Data to be populated from experimental results. HSB401 data indicates high selectivity.[6]
Table 2: In Vivo Efficacy of a Lead 3H-Pyrazolo[4,3-f]quinoline Compound in an AML Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Median Survival (days) | p-value (vs. Vehicle) |
| Vehicle | e.g., p.o., QD | Data | Data | - |
| Lead Cmpd | e.g., X mg/kg, p.o., QD | Data | Data | Data |
| Quizartinib | e.g., Y mg/kg, p.o., QD | Data | Data | Data |
Data to be populated from experimental results.
Conclusion and Future Directions
The 3H-Pyrazolo[4,-b]pyridine scaffold represents a valuable starting point for the development of potent and selective FLT3 inhibitors for the treatment of AML. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of these compounds. Future studies should focus on optimizing the pharmacokinetic properties of lead compounds, investigating mechanisms of potential resistance, and exploring combination therapies to further enhance their anti-leukemic activity.
References
-
Mori, M., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11614-11632. [Link]
-
Dayal, N., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed, 34288692. [Link]
-
Dayal, N., et al. (2025). 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. European Journal of Medicinal Chemistry, 118309. [Link]
-
Bazarbachi, A. H., et al. (2023). A Review of FLT3 Kinase Inhibitors in AML. Journal of Clinical Medicine, 12(19), 6333. [Link]
-
Lee, H. J., et al. (2021). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. International Journal of Molecular Sciences, 22(21), 11563. [Link]
-
Jayavelu, A. K., et al. (2020). Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. Haematologica, 105(5), 1336-1346. [Link]
-
Adjei, A. A., et al. (2017). A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 17(10), 629-639. [Link]
-
Salik, B., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols, 1(3), 100188. [Link]
Sources
- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: A Comprehensive Guide to the In Vitro Cytotoxicity Evaluation of 3H-Pyrazolo[4,3-b]pyridine
Introduction: The Rationale for Cytotoxicity Profiling of 3H-Pyrazolo[4,3-b]pyridine
The pyrazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Specifically, derivatives of the related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-f]quinoline classes have demonstrated potent anticancer properties.[3][4][5] These activities often stem from the inhibition of key cellular targets like cyclin-dependent kinases, tubulin polymerization, and receptor tyrosine kinases such as FLT3 and tropomyosin receptor kinases (TRKs).[3][4][6]
Given this background, novel compounds based on the 3H-Pyrazolo[4,3-b]pyridine core are promising candidates for drug development, particularly in oncology. However, a critical early step in the preclinical evaluation of any potential therapeutic agent is a thorough assessment of its cytotoxic effects.[7][8] In vitro cytotoxicity assays serve as a fundamental tool to determine a compound's potency, its mechanism of cell killing, and its potential for off-target toxicity, thereby guiding the selection of the most promising lead candidates for further development.[8][9]
This guide provides a detailed framework and validated protocols for a multi-parametric in vitro evaluation of 3H-Pyrazolo[4,3-b]pyridine cytotoxicity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible assessment. The described workflow integrates three distinct assays to build a comprehensive cytotoxicity profile:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To quantify plasma membrane damage and necrotic cell death.
-
Caspase-3/7 Assay: To specifically measure the induction of apoptosis (programmed cell death).
By correlating the results from these three assays, researchers can gain a nuanced understanding of how 3H-Pyrazolo[4,3-b]pyridine affects cellular health.
I. Foundational Experimental Design
Before proceeding to specific protocols, several foundational elements must be addressed to ensure the integrity and relevance of the data.
A. Strategic Cell Line Selection
The choice of cell line is paramount and should be directly informed by the compound's intended therapeutic application.[10] A well-designed study will use a panel of cell lines to assess both efficacy and potential off-target effects.
-
Targeted Cancer Cell Lines: If 3H-Pyrazolo[4,3-b]pyridine is hypothesized to inhibit a specific kinase, select cell lines where that kinase is a known oncogenic driver. For example, if targeting FLT3, AML cell lines like MV4-11 (which harbor an FLT3-ITD mutation) would be highly relevant.[4]
-
Non-Targeted Cancer Cell Lines: Include cancer cell lines that do not rely on the hypothesized target to assess the compound's broader cytotoxic activity spectrum.
-
Normal, Non-Transformed Cell Lines: It is crucial to evaluate cytotoxicity in a non-cancerous cell line to determine the therapeutic window. A significant difference in potency between cancer and normal cells indicates desirable selectivity. Murine fibroblasts (e.g., L929) are an established standard, though human-derived lines like hTERT-immortalized fibroblasts are also excellent choices.[11][12]
B. Compound Preparation and Handling
The physicochemical properties of 3H-Pyrazolo[4,3-b]pyridine will dictate its handling.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions. It is critical to determine the highest concentration of DMSO that can be tolerated by the selected cell lines without inducing cytotoxicity (typically ≤ 0.5% v/v in the final culture medium).
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions from the stock solution into complete cell culture medium to achieve the desired final concentrations for treating the cells.
C. The Importance of Controls
Every assay plate must include a complete set of controls to validate the results.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experimental wells. This control represents 100% cell viability or baseline cytotoxicity.
-
Untreated Control: Cells treated with culture medium only. This control should yield results comparable to the vehicle control.
-
Positive Control: A compound with a known, potent cytotoxic mechanism (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/membrane lysis). This confirms that the assay system is responsive.
-
Blank/Background Control: Wells containing only culture medium (and the respective assay reagents). This value is subtracted from all other readings to account for background absorbance or luminescence.
II. Experimental Workflow Overview
A multi-assay approach provides a comprehensive view of the compound's cytotoxic mechanism. The overall workflow is designed to be efficient, allowing for parallel processing of different assays from the same initial cell treatment plates.
Caption: High-level workflow for the multi-parametric cytotoxicity assessment of a test compound.
III. Protocol 1: Cell Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, once solubilized, is directly proportional to the number of living, metabolically active cells.[14][15]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
3H-Pyrazolo[4,3-b]pyridine stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of 3H-Pyrazolo[4,3-b]pyridine in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted compound solutions (or control media) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[16] Mix gently by tapping the plate.
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. The incubation time is critical and may need optimization; monitor for the formation of visible purple precipitate in the control wells.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[14] Pipette up and down carefully to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Incubate the plate at room temperature in the dark for 2-4 hours (or overnight for SDS-HCl) to allow for complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.
IV. Protocol 2: Cytotoxicity via LDH Release Assay
Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[18][19]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Treated cell plates (from a parallel setup to the MTT assay)
-
A new 96-well flat-bottom plate for the assay reaction
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, substrate, and stop solution)
-
Lysis Buffer (e.g., 1% Triton™ X-100) for maximum LDH release control
-
Microplate reader capable of measuring absorbance at ~490 nm
Step-by-Step Methodology:
-
Prepare Controls: On the cell plate, set up additional controls for this assay:
-
Spontaneous LDH Release: Vehicle control wells.
-
Maximum LDH Release: Add Lysis Buffer (at the concentration recommended by the kit manufacturer) to a set of vehicle control wells 30-60 minutes before the end of the compound incubation period.
-
-
Collect Supernatant: After the compound incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the cell plate to a corresponding well in the new 96-well assay plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate containing the supernatant.[18]
-
Incubation: Incubate the assay plate at room temperature, protected from light, for 30 minutes.[18][19]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour of adding the Stop Solution. A reference wavelength of 680 nm can be used to subtract background absorbance.[19]
V. Protocol 3: Apoptosis via Caspase-3/7 Activity Assay
Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[20] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by activated Caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.[21]
Materials:
-
96-well opaque, white-walled tissue culture plates (essential for luminescence assays)
-
Treated cell plates (seeded and treated as described above, but in white plates)
-
Commercially available Caspase-Glo® 3/7 Assay Kit (containing a lyophilized substrate and buffer)
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque white-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the substrate with the provided buffer, according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[22]
-
Reagent Addition: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
"Add-Mix-Measure": Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21][22]
-
Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[22] Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically for the specific cell line.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
VI. Potential Mechanism of Action
Based on related pyrazolopyridine compounds, 3H-Pyrazolo[4,3-b]pyridine may induce cytotoxicity by inhibiting protein kinases essential for cell survival and proliferation. Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized pathway where 3H-Pyrazolo[4,3-b]pyridine inhibits a kinase, leading to apoptosis.
VII. Data Analysis and Presentation
A. Calculations
-
MTT Assay - % Viability:
-
Formula:% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
LDH Assay - % Cytotoxicity:
-
Formula:% Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
-
-
Caspase-3/7 Assay - Fold Induction:
-
Formula:Fold Induction = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)
-
B. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in a 50% reduction in cell viability. This value is determined by plotting the % Viability (y-axis) against the log of the compound concentration (x-axis) and fitting the data to a non-linear regression curve (sigmoidal dose-response).
C. Data Presentation Tables
Raw and processed data should be organized clearly.
Table 1: Example MTT Assay Data for a Single Cell Line
| Compound Conc. (µM) | Absorbance (570nm) (Mean ± SD) | % Viability |
|---|---|---|
| Vehicle (0) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.18 ± 0.07 | 94.4% |
| 1 | 0.85 ± 0.05 | 68.0% |
| 10 | 0.21 ± 0.03 | 16.8% |
| 100 | 0.06 ± 0.01 | 4.8% |
| Blank | 0.05 | N/A |
Table 2: Summary of Cytotoxicity IC₅₀ Values (µM)
| Cell Line | Assay | IC₅₀ (µM) |
|---|---|---|
| MV4-11 (Leukemia) | MTT | 5.2 |
| A549 (Lung Cancer) | MTT | 25.8 |
| L929 (Normal Fibroblast) | MTT | > 100 |
VIII. Conclusion
This application note provides a robust, multi-faceted approach to characterizing the in vitro cytotoxicity of 3H-Pyrazolo[4,3-b]pyridine. By integrating assays that measure cell viability, membrane integrity, and apoptosis, researchers can build a comprehensive profile of a compound's biological activity. This detailed understanding is essential for making informed decisions in the drug discovery pipeline, identifying candidates with both high potency against target cells and a favorable safety margin.
References
-
Al-Ostoot, F.H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]
-
Matotoka, M. & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]
-
Al-Awsh, Z.A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
-
Kryštof, V., et al. (2021). 3 H -Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]
-
Ganesan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Abdellatif, G.R.A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
-
Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Karati, D. (2024). In vitro cytotoxic activities of pyrazolo[1][4] pyridine hybrid compounds. ResearchGate. [Link]
-
Mohamed, M.S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
-
Hassaballah, A.I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
In Vitro Drug Safety and Biotechnology. (n.d.). In Vitro Drug Safety and Biotechnology. In Vitro Drug Safety and Biotechnology. [Link]
-
Various Authors. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Purohit, M.N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. [Link]
-
Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. National Center for Biotechnology Information. [Link]
-
Al-Suwaidan, I.A., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Kar, S., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Center for Biotechnology Information. [Link]
-
Al-Abdullah, E.S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Center for Biotechnology Information. [Link]
-
Provost, J.J. & Wallert, M.A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Smith, S.M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. [Link]
-
Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institut. [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. MilliporeSigma. [Link]
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Creative Biolabs. [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Tadayon, S. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Reaction Biology. [Link]
-
Costa, A.C., et al. (2016). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. [Link]
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.johner-institute.com [blog.johner-institute.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest due to their diverse biological activities, serving as core structures in compounds investigated as kinase inhibitors and antagonists for various receptors.[1] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for constructing the pyrazolo[4,3-b]pyridine core?
There are two principal retrosynthetic approaches for building the pyrazolo[4,3-b]pyridine skeleton:
-
Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core: This is the most common strategy. It typically starts with a functionalized aminopyrazole, which then undergoes cyclization with a three-carbon electrophilic synthon to form the pyridine ring. Examples include the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[2]
-
Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core: This approach is less common but offers a valuable alternative. It often begins with a suitably functionalized pyridine, such as a 2-chloro-3-nitropyridine, which is elaborated to build the fused pyrazole ring.[1] A notable example is the use of a modified Japp-Klingemann reaction.[1][3]
Caption: Primary retrosynthetic routes to the pyrazolo[4,3-b]pyridine scaffold.
Q2: How does the choice of catalyst impact the reaction?
Catalysis is critical for efficiency and yield. The choice depends on the specific reaction mechanism:
-
Brønsted Acids (e.g., Acetic Acid, HCl): These are commonly used in condensation reactions involving aminopyrazoles and carbonyl compounds. Acetic acid often serves as both the catalyst and the solvent, promoting dehydration steps at reflux temperatures.[2]
-
Lewis Acids (e.g., ZrCl₄, CuCl₂, InCl₃): Lewis acids are effective in activating carbonyl groups towards nucleophilic attack, particularly in reactions with α,β-unsaturated ketones or multicomponent reactions.[2][4][5] They can offer milder reaction conditions compared to strong Brønsted acids.
-
Bases (e.g., Pyridine, Pyrrolidine, DABCO): In syntheses like the modified Japp-Klingemann reaction, a base is crucial. A non-nucleophilic base like pyridine can facilitate the initial azo-coupling, while a milder nucleophilic base like pyrrolidine or DABCO is required for the subsequent deacylation and cyclization steps.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A low yield is a common issue stemming from several factors. A systematic approach is key to diagnosis.
Initial Diagnosis Workflow:
Caption: Systematic workflow for troubleshooting low reaction yields.
Detailed Explanations & Solutions:
-
Cause 1: Reagent Instability. Arenediazonium chlorides, used in the Japp-Klingemann reaction, are notoriously unstable.
-
Cause 2: Suboptimal Base Selection. Using a strong, non-nucleophilic base like K₂CO₃ can lead to decomposition, while strong nucleophiles like NaOH can cause unwanted side reactions, such as ester hydrolysis.[1]
-
Solution: For reactions requiring a nucleophilic base for deacylation/cyclization, use milder options like pyrrolidine or DABCO. These are effective without promoting side reactions.[1]
-
-
Cause 3: Inefficient Final Oxidation. Many syntheses rely on a final, spontaneous oxidation step to form the aromatic pyrazolo[4,3-b]pyridine ring, which can be slow or incomplete.[2]
-
Solution: If you suspect the reaction intermediate (a di- or tetrahydro-pyrazolo-pyridine) is the major product, try bubbling air or oxygen through the reaction mixture upon completion. While the literature often attributes this step to atmospheric oxygen, actively supplying an oxidant can drive the reaction to completion.[2]
-
-
Cause 4: Poor Solubility. If reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: For cyclization reactions, a solvent mixture like EtOH/DMF (1:1) has been found to be effective at dissolving all reactants and facilitating the reaction.[4]
-
Q4: I am observing a major, unexpected side product. How can I identify and prevent it?
Side product formation often points to a competing reaction pathway. One documented and unusual side reaction is a C→N acetyl group migration.
-
Identification: This specific side product, an N-aryl-N-acetylhydrazone, was identified through X-ray diffraction analysis.[1] In your lab, you would likely observe a new spot on TLC and unexpected peaks in your ¹H NMR and mass spectrometry data.
-
Mechanism: This rearrangement can occur almost instantaneously at room temperature after the addition of a nucleophile. The nucleophile attacks the electron-deficient N=N double bond of an azo-intermediate, leading to a transient four-membered ring that opens to yield the migrated product.[1]
-
Prevention: The key is careful control over the nucleophile and reaction conditions. This rearrangement competes with the desired deacetylation and cyclization. Using a base like pyrrolidine and a slightly elevated temperature (e.g., 40 °C) can favor the desired cyclization pathway over the rearrangement.[1] Monitoring the reaction closely by TLC is crucial to stop it once the desired product is formed, preventing further degradation or side reactions.
Caption: Plausible mechanism for the C→N acetyl migration side product.[1]
Q5: My product is difficult to purify. What are the best practices?
Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel.
-
Column Chromatography: This is the most common method.
-
Solvent Systems: A gradient of ethyl acetate in chloroform (e.g., 10% EtOAc in CHCl₃) or ethyl acetate in a non-polar solvent like cyclohexane or hexane is often effective.[1][6][7]
-
Pro-Tip: Before running a large column, screen solvent systems using analytical TLC to find the optimal separation conditions where your product has an Rf value between 0.2 and 0.4.
-
-
Recrystallization: If a crude solid is obtained, recrystallization can be a highly effective method for purification.
-
Solvent: DMF has been successfully used for recrystallizing pyrazolo[4,3-b]pyridine intermediates.[8] Experiment with a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate) to find one that dissolves your compound when hot but not when cold.
-
-
Workup: A proper aqueous workup is critical. Often, pouring the reaction mixture into 1N HCl and extracting with an organic solvent like chloroform can help remove basic impurities and starting materials before chromatography.[1]
Data Summary & Key Parameters
The following table summarizes typical conditions used in various successful pyrazolo[4,3-b]pyridine syntheses. Use this as a starting point for your optimizations.
| Reaction Type | Starting Materials | Catalyst / Base | Solvent | Temp. (°C) | Time | Typical Yield | Reference |
| Japp-Klingemann | 2-Chloro-3-nitropyridine derivative, Aryldiazonium tosylate | Pyridine, then Pyrrolidine | MeCN | RT, then 40 | 15-90 min | 85% | [1][3] |
| Cyclocondensation | 5-Amino-1-phenylpyrazole, Unsaturated ketone | ZrCl₄ | EtOH/DMF (1:1) | Reflux | N/A | High | [4] |
| Cyclocondensation | 5-Aminopyrazole, 1,3-Dicarbonyl compound | Acetic Acid | Acetic Acid | Reflux | Varies | 65-88% | [2] |
| Multicomponent | Phenylhydrazine, Aldehyde, Ethyl acetoacetate, Malononitrile | AC-SO₃H | Ethanol | RT | 3 h | 83% | [9] |
Experimental Protocol: One-Pot Synthesis via Modified Japp-Klingemann Reaction
This protocol is adapted from an efficient, high-yield synthesis of substituted pyrazolo[4,3-b]pyridines.[1][3]
Objective: To synthesize Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Materials:
-
Nitroaryl-substituted acetoacetic ester (1.0 mmol)
-
Appropriate aryldiazonium tosylate (1.1 mmol)
-
Pyridine (1.0 mmol, ~0.08 mL)
-
Pyrrolidine (4.0 mmol, ~0.33 mL)
-
Acetonitrile (MeCN, 5 mL)
-
1N Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Azo-Coupling: To a solution of the nitroaryl-substituted acetoacetic ester (1.0 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1.0 mmol).
-
Reaction Monitoring (Step 1): Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (Typical runtime: 5–60 min).
-
Cyclization: Once the first step is complete, add pyrrolidine (4.0 mmol) to the reaction mixture.
-
Heating: Stir the reaction mixture at 40 °C.
-
Reaction Monitoring (Step 2): Monitor the formation of the final product by TLC (Typical runtime: 15–90 min).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of 1N HCl.
-
Extraction: Extract the aqueous layer with CHCl₃ or EtOAc (3 x 20 mL).
-
Drying: Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, using a solvent system such as 10% ethyl acetate in chloroform, to afford the pure pyrazolo[4,3-b]pyridine product.[1]
References
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.[Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.[Link]
-
Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. ResearchGate.[Link]
-
synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2'. Sci-Hub.[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.[Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.[Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.[Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.[Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.[Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.[Link]22/ra/d2ra06041j)
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Technical Support Center: 3H-Pyrazolo[4,3-b]pyridine Stability & Handling
The following technical guide addresses the stability, solubility, and handling of 3H-Pyrazolo[4,3-b]pyridine in solution. This content is designed for researchers observing unexpected behavior (spectral shifts, precipitation, or potency loss) during experimental workflows.
Topic: Solution Stability & Tautomeric Equilibria of 3H-Pyrazolo[4,3-b]pyridine Classification: Heterocyclic Chemistry / Assay Development Last Updated: February 2026
Executive Technical Summary
3H-Pyrazolo[4,3-b]pyridine is a fused bicyclic heterocycle often utilized as a scaffold in kinase inhibitors and fluorescent metal sensors. While the "3H" nomenclature refers to a specific isomer often trapped in synthetic intermediates or metal complexes, the scaffold exhibits significant prototropic tautomerism in solution.
The primary stability issue users encounter is not chemical decomposition (bond breaking), but rather tautomeric instability . In polar protic solvents or aqueous buffers, the kinetically formed or specific "3H" isomer often relaxes to the thermodynamically stable 1H-Pyrazolo[4,3-b]pyridine (aromatic) form. This shift alters solubility, UV-Vis absorption, and binding affinity, often interpreted falsely as "degradation."
Core Stability Profile
| Parameter | Status | Technical Note |
| Thermodynamic Stability | Low (as 3H) | Rapidly tautomerizes to 1H-isomer in protic media unless C3 is disubstituted. |
| Oxidative Stability | Moderate | Pyridine nitrogen is susceptible to N-oxide formation; Pyrazole ring stable. |
| Solubility | Variable | 3H forms are often more polar/soluble; 1H forms are planar/stacking (precipitate risk). |
| Photostability | High | Generally robust, though fluorescence properties depend heavily on tautomer state. |
Diagnostic Troubleshooting (Q&A)
Issue 1: Spectral Shifts & "Degradation" in NMR/HPLC
Q: My LC-MS shows a single peak with the correct mass, but the NMR spectrum in DMSO-d6 changes over 24 hours. Is the compound degrading?
A: It is likely tautomerizing , not degrading. The 3H-isomer (often stabilized by intramolecular H-bonds or specific synthesis conditions) is energetically less favorable than the 1H-isomer due to aromaticity. In solution, proton exchange occurs.
-
Mechanism: The proton at C3 (or N associated with the 3H-form) migrates to N1 or N2 to restore full aromaticity to the pyrazole ring.
-
Observation: You will see a "clean" conversion: new peaks appear while old ones vanish, but the molecular weight remains unchanged.
-
Solution:
-
Confirm: Run a HSQC experiment. If the carbon shifts correspond to a change in hybridization or symmetry without mass loss, it is tautomerism.
-
Stabilize: If the 3H form is required (e.g., for a specific binding mode), avoid protic solvents (MeOH, Water) and use aprotic solvents (DMSO, MeCN) strictly anhydrously. However, thermodynamic relaxation is often inevitable.
-
Issue 2: Unexpected Precipitation
Q: I prepared a 10 mM stock in DMSO. When I diluted it into PBS (pH 7.4), a white precipitate formed immediately. Why?
A: This is a Solubility-Tautomer Mismatch .
-
Cause: The 1H-tautomer (the thermodynamic sink) is highly planar and prone to
- stacking, leading to poor aqueous solubility. If your synthesis produced a metastable 3H-form that is more soluble, its conversion to the 1H-form in buffer can trigger precipitation. -
The "Crash" Mechanism: Dilution into water facilitates proton transfer, accelerating the 3H
1H shift. The 1H form, being less soluble, crashes out. -
Protocol Adjustment:
-
Limit final DMSO concentration to <1% to avoid solvent effects, but ensure the working concentration is below the thermodynamic solubility limit of the 1H-isomer (often <50
M). -
Use a solubility enhancing excipient (e.g., cyclodextrin) if high concentrations are needed.
-
Issue 3: Metal Chelation Interference
Q: We are using this compound as a probe, but the fluorescence signal is inconsistent between batches.
A: Trace metal contamination or pH variance is likely shifting the Ligand-Tautomer Equilibrium .
-
Context: 3H-Pyrazolo[4,3-b]pyridines are known to act as "turn-on" sensors for Cu(II) and other metals. The "3H" form is often the active ligand species stabilized by metal coordination.
-
Interference: If your buffer contains trace metals (Fe, Cu), the compound may lock into the 3H-metal complex, altering fluorescence. Conversely, slight pH changes alter the protonation state of the pyridine nitrogen (
), impacting the tautomeric ratio. -
Fix: Add 1 mM EDTA to your assay buffer to strip trace metals and ensure you are measuring the free ligand. Buffer strongly at pH 7.4 to clamp the protonation state.
Mechanistic Visualization
The following diagram illustrates the thermodynamic relaxation of the 3H-isomer to the 1H-isomer and potential degradation pathways.
Figure 1: Stability landscape of 3H-Pyrazolo[4,3-b]pyridine. The yellow node represents the metastable 3H species often sought by users, which spontaneously relaxes to the stable green 1H species in solution.
Standardized Stability Assay Protocol
To definitively determine if your compound is degrading or tautomerizing, follow this self-validating NMR protocol.
Objective: Distinguish between chemical degradation (irreversible) and tautomerism (equilibrium).
Materials:
-
Compound stock (solid).[1]
-
Solvents: DMSO-d6 (anhydrous), Methanol-d4 (protic challenge).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
Procedure:
-
Baseline (T0): Dissolve 5 mg compound + 1 eq. Internal Standard in 600 µL anhydrous DMSO-d6. Acquire 1H NMR immediately.
-
Protic Stress (T1): Add 50 µL of D2O or Methanol-d4 to the tube. Shake.
-
Monitoring: Acquire spectra at 1 hour, 6 hours, and 24 hours.
-
Analysis:
-
Scenario A (Tautomerism): New signals appear (often upfield/downfield shifts of aromatic protons). Integral sum of all isomer peaks relative to Internal Standard remains constant (100%).
-
Scenario B (Degradation): Signals broaden or disappear. New signals do not account for lost mass. Integral sum decreases relative to Internal Standard.
-
Interpretation Table:
| Observation | Diagnosis | Action |
|---|---|---|
| Peak splitting, Mass Balance = 100% | Isomerization | Report as "Mixture of Tautomers". Use 1H-form for docking. |
| Loss of aromatic signals, Mass Balance < 90% | Ring Opening/Oxidation | Check solvent purity (peroxides). Store under Argon. |
| Broadening of all signals | Aggregation | Concentration is too high. Dilute 10-fold. |
References
-
Tian, Y. P., et al. (1996).[2] Structure and spectroscopic investigations demonstrated the formation of a 3H-pyrazolo[4,3-b]pyridine...[2][3] ResearchGate.[4][5]
-
Alkorta, I., & Elguero, J. (Theoretical Studies). Tautomerism of Pyrazolo[3,4-b]pyridines and related systems.[5][6][7] (Establishing 1H as the thermodynamic sink).
-
PubChem Compound Summary. 1H-Pyrazolo[4,3-b]pyridine.[1][8][9] National Center for Biotechnology Information.
-
Song, Y. M., et al. (2025).[4][7][10] I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo...[4] RSC Advances.[4]
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. +++Поиск по Reaxys или SF, спасибо, mishka!!! - Форум химиков [chemport.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Enhancing the bioavailability of 3H-Pyrazolo[4,3-B]pyridine for in vivo studies
Technical Support Center: 3H-Pyrazolo[4,3-B]pyridine Optimization
Case ID: #PYR-43B-IVO Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for the 3H-Pyrazolo[4,3-B]pyridine scaffold. If you are accessing this guide, you are likely encountering the "brick dust" phenomenon common to this class of fused bicyclic heteroaromatics. These scaffolds are characterized by high planarity and strong intermolecular
This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of 3H-Pyrazolo[4,3-B]pyridine, ensuring your in vivo data reflects true pharmacology rather than formulation artifacts.
Part 1: Formulation & Solubility Troubleshooting
Q1: My compound precipitates immediately upon addition to saline or PBS. How do I stabilize it for IP/IV administration?
Diagnosis: This is a classic "dilution shock." Your compound may be soluble in the organic stock (DMSO) but crashes out when the dielectric constant of the solvent mixture rises (addition of water).
Immediate Action: Do not rely solely on DMSO. You must introduce an interface stabilizer and a cosolvent before adding the aqueous phase.
Recommended Protocol (The "Golden Triangle" Vehicle): This mixture balances solubilization power with tolerability for rodents (mice/rats).
-
Dissolve compound in 5% DMSO (Stock).
-
Add 40% PEG-400 (Polyethylene Glycol) and vortex until clear. The PEG acts as a cosolvent to lower the polarity of the bulk solvent.
-
Add 5% Tween-80 (Polysorbate 80). This surfactant prevents crystal nucleation/growth upon aqueous dilution.
-
Slowly add 50% Saline (0.9%) or Water dropwise while vortexing.
Note: If precipitation persists, switch the aqueous phase to 20% HP-
Q2: I see low oral bioavailability (%F < 20%) despite good potency. Is it permeability or solubility?
Diagnosis: For Pyrazolo[4,3-B]pyridines, it is rarely permeability (these are lipophilic, LogP > 2). It is almost always solubility-limited absorption (BCS Class II) or high first-pass metabolism .
Diagnostic Workflow: Compare the AUC (Area Under Curve) of an IV dose vs. a PO (oral) dose.
-
Scenario A (Low Solubility):
is delayed, and is low. The absorption is rate-limited by the dissolution of the solid particles in the gut. -
Scenario B (Metabolic Clearance):
is normal, but elimination half-life ( ) is extremely short. This suggests the pyridine nitrogen is undergoing rapid oxidation or N-dealkylation in the liver [2].
Solution:
-
For Solubility: Switch to a Nanosuspension (Protocol below).
-
For Metabolism: Chemical modification is required. Consider blocking metabolic "soft spots" (e.g., adding a Fluorine atom or a methyl group to the pyrazole ring to sterically hinder oxidative enzymes) [3].
Part 2: Advanced Delivery Systems (Protocols)
If the standard cosolvent method (Q1) fails, you must reduce the particle size to increase the surface area-to-volume ratio, thereby increasing the dissolution rate (Noyes-Whitney equation).
Protocol: Top-Down Nanosuspension (Media Milling)
Best for: High-dose toxicology studies or efficacy models requiring >50 mg/kg.
Materials:
-
Zirconia beads (0.5 – 1.0 mm diameter)
-
HPMC (Hydroxypropyl methylcellulose) E3
-
SDS (Sodium Dodecyl Sulfate) or Tween 80
Step-by-Step:
-
Vehicle Prep: Prepare an aqueous solution of 0.5% HPMC + 0.1% Tween 80 . The polymer (HPMC) provides steric stabilization; the surfactant (Tween) provides electrostatic stabilization.
-
Weighing: Weigh the 3H-Pyrazolo[4,3-B]pyridine solid directly into a milling vial.
-
Bead Addition: Add Zirconia beads. Ratio should be 1:4 (Drug : Beads) by weight.
-
Milling: Add the vehicle. Process in a planetary ball mill or high-speed shaker at 600 rpm for 4-6 hours .
-
Harvesting: Remove beads by filtration.
-
QC Check: Verify particle size is <400 nm using Dynamic Light Scattering (DLS).
Why this works: Reducing particle size to the nanometer range increases saturation solubility and adhesiveness to the gut wall, significantly enhancing oral uptake [4].
Part 3: Visualization & Logic
Workflow 1: Formulation Decision Matrix
Use this logic gate to select the appropriate vehicle based on your compound's behavior.
Caption: Decision tree for selecting the optimal formulation vehicle based on aqueous solubility and precipitation stability.
Workflow 2: PK Failure Analysis
Use this flow to diagnose why your in vivo results might be negative.
Caption: Diagnostic logic for interpreting Pharmacokinetic (PK) curves to distinguish between formulation failure and metabolic instability.
Part 4: Quantitative Data Summary
Table 1: Recommended Vehicle Compositions for Pyrazolopyridines
| Vehicle Type | Composition (v/v) | Max Dose (Mouse) | Pros | Cons |
| Standard | 5% DMSO / 95% Saline | 10 mg/kg | Simple, low viscosity | Risk of precipitation (phlebitis) |
| Cosolvent | 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water | 50 mg/kg | High solubilizing power | High osmolality, potential GI distress |
| Complexation | 10-20% HP- | 100 mg/kg | Biocompatible, IV safe | Expensive, limited loading capacity |
| Lipid | 10% Labrasol / 90% Water | 30 mg/kg | Enhances permeability | Taste masking issues (oral) |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link
-
Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulation selection, manufacturing and characterization. Advanced Drug Delivery Reviews. Link
Validation & Comparative
Technical Comparison: 3H-Pyrazolo[4,3-b]pyridine Derivatives vs. Approved Kinase Inhibitors
The following technical guide provides an in-depth comparison of the 3H-Pyrazolo[4,3-b]pyridine scaffold against approved kinase inhibitors.
Executive Summary
The 3H-pyrazolo[4,3-b]pyridine scaffold represents a specialized class of fused nitrogen heterocycles, distinct from the more ubiquitous 1H-pyrazolo[3,4-b]pyridine isomer. While the [3,4-b] isomer has been extensively explored for CDK and GSK-3
This guide evaluates the efficacy of [4,3-b] derivatives, specifically highlighting Glumetinib (a c-Met inhibitor) and novel dual FLT3/CDK4 inhibitors, comparing their pharmacological profiles against clinical standards like Crizotinib , Capmatinib , and Palbociclib .
Structural & Mechanistic Basis
The 3H-pyrazolo[4,3-b]pyridine core functions as a purine bioisostere. Its planar bicyclic system allows it to occupy the ATP-binding pocket of protein kinases, mimicking the adenine ring of ATP.
-
H-Bonding Potential: The pyridine nitrogen (N5) and the pyrazole nitrogens (N1/N2) serve as critical hydrogen bond acceptors/donors, interacting with the "hinge region" residues (e.g., Glu, Met, or Asp) within the kinase active site.
-
Selectivity Profile: Unlike the [3,4-b] isomer, the [4,3-b] orientation alters the vector of substituents at the C3 and C7 positions, enabling unique access to the hydrophobic back-pocket of kinases like c-Met, often overcoming resistance mutations (e.g., c-Met D1228V).
Signaling Pathway Context (c-Met & FLT3)
The following diagram illustrates the signaling cascades where these inhibitors intervene.
Figure 1: Mechanism of action for Pyrazolo[4,3-b]pyridine inhibitors within the c-Met and FLT3 signaling pathways.
Comparative Efficacy Analysis
Case Study A: c-Met Inhibition (Glumetinib vs. Crizotinib)
Glumetinib (SCC244) is a highly selective c-Met inhibitor based on the pyrazolo[4,3-b]pyridine scaffold. It demonstrates superior selectivity compared to the multi-kinase inhibitor Crizotinib.
| Feature | Glumetinib (Pyrazolo[4,3-b]pyridine) | Crizotinib (Approved Standard) | Capmatinib (Approved Standard) |
| Primary Target | c-Met (Highly Selective) | c-Met, ALK, ROS1 | c-Met (Selective) |
| IC50 (c-Met WT) | 0.42 ± 0.02 nM | 4.0 nM | 0.13 nM |
| Selectivity | >10,000-fold vs 300+ kinases | Low (Hits ALK, ROS1, RON) | High |
| Resistance Profile | Active against D1228V/N mutants | Resistant to D1228 mutations | Active against some mutants |
| Clinical Status | Approved (China) / Trials (Global) | Approved | Approved |
Key Insight: The rigid fused [4,3-b] system of Glumetinib locks the molecule in a conformation that minimizes entropic penalty upon binding, resulting in sub-nanomolar potency that rivals or exceeds Crizotinib.
Case Study B: Dual FLT3/CDK4 Inhibition
Novel derivatives of the [4,3-b] scaffold have been designed to target both FLT3 (mutated in AML) and CDK4 (cell cycle driver), offering a dual-strike capability that prevents the compensatory resistance often seen with single-agent FLT3 inhibitors like Gilteritinib.
| Compound | Target Profile | IC50 (FLT3) | IC50 (CDK4) | Efficacy vs. Control |
| Lead [4,3-b] Derivative | Dual FLT3 / CDK4 | 12 nM | 25 nM | Superior apoptosis induction in MV4-11 cells vs. Palbociclib alone. |
| Gilteritinib | FLT3 / AXL | 0.29 nM | >10,000 nM | Potent FLT3 inhibition but no cell cycle block. |
| Palbociclib | CDK4 / CDK6 | >10,000 nM | 11 nM | No FLT3 activity. |
Experimental Protocols for Validation
To validate the efficacy of a novel 3H-pyrazolo[4,3-b]pyridine derivative, the following self-validating workflows are recommended.
Protocol 1: FRET-Based Kinase Affinity Assay (Z'-LYTE)
This assay measures the ability of the compound to compete with ATP, preventing the phosphorylation of a FRET-peptide substrate.
Reagents:
-
Kinase: Recombinant c-Met or FLT3 (0.1–1.0 ng/µL).
-
Substrate: Coumarin-Fluorescein labeled peptide (2 µM).
-
ATP: at
apparent (typically 10–50 µM). -
Control: Staurosporine (1 µM).
Workflow:
-
Preparation: Dilute test compounds (Pyrazolo[4,3-b]pyridine derivatives) in 100% DMSO (1:3 serial dilution).
-
Incubation: Mix Kinase + Peptide + Compound in 384-well plate. Incubate 15 min at 25°C.
-
Reaction Start: Add ATP solution to initiate phosphorylation. Incubate 1 hour.
-
Development: Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated peptides are cleaved, disrupting FRET.
-
Readout: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).
-
Calculation: Calculate % Inhibition and fit to sigmoidal dose-response curve to derive IC50.
Protocol 2: Cellular Selectivity & Viability Workflow
This workflow ensures the observed toxicity is due to on-target inhibition (e.g., c-Met addiction) rather than general cytotoxicity.
Figure 2: Cellular selectivity screening workflow to distinguish specific kinase inhibition from off-target toxicity.
Validation Criteria:
-
Valid Hit: IC50 < 100 nM in Target+ cells; Selectivity Index > 50x.
-
False Positive: Equipotent toxicity in both cell lines (suggests general poisoning).
References
-
Glumetinib (SCC244)
- Title: "Glumetinib, a highly selective c-Met inhibitor for MET exon 14 skipping mut
- Source:Signal Transduction and Targeted Therapy (2021).
-
URL:[Link]
-
Pyrazolo[4,3-b]pyridine Synthesis & Activity
-
Dual Kinase Inhibition
-
Scaffold Review
Sources
In Vivo Validation of 3H-Pyrazolo[4,3-B]pyridine Anticancer Activity
Topic: In vivo validation of 3H-Pyrazolo[4,3-B]pyridine anticancer activity Content Type: Publish Comparison Guide
A Technical Comparison Guide for Drug Development Professionals
Executive Summary
The 3H-pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Its primary validation in oncology is exemplified by Glumetinib (SCC244) , a highly selective c-Met inhibitor.[1] Unlike first-generation type Ia inhibitors (e.g., Crizotinib) which suffer from off-target toxicity and resistance, the 3H-pyrazolo[4,3-b]pyridine core enables exceptional selectivity (>2,400-fold) and potency.
This guide provides a rigorous in vivo validation framework for this compound class, comparing its efficacy against standard-of-care (SOC) alternatives in MET-driven xenograft models.
Mechanism of Action & Pathway Logic
The therapeutic potency of 3H-pyrazolo[4,3-b]pyridine derivatives lies in their ATP-competitive inhibition of the Hepatocyte Growth Factor (HGF)/c-Met axis. By occupying the ATP-binding pocket of the c-Met kinase domain, these small molecules prevent the autophosphorylation of tyrosine residues (Y1234/Y1235), thereby silencing downstream oncogenic signaling.
Pathway Visualization
The following diagram illustrates the intervention point of Glumetinib within the c-Met signaling cascade.
Figure 1: Mechanism of action for 3H-pyrazolo[4,3-b]pyridine derivatives targeting c-Met signaling.[2]
Comparative Analysis: Efficacy & Selectivity
To objectively validate the performance of the 3H-pyrazolo[4,3-b]pyridine scaffold, we compare Glumetinib (SCC244) against Crizotinib (Type Ia inhibitor) and Capmatinib (Type Ib inhibitor).
Table 1: Comparative Pharmacological Profile
| Feature | Glumetinib (SCC244) | Crizotinib | Capmatinib |
| Scaffold Class | 3H-Pyrazolo[4,3-b]pyridine | Aminopyridine | Imidazo[1,2-b][1,2,4]triazine |
| Target Selectivity | Highly Selective (>2400-fold vs 312 kinases) | Multi-kinase (ALK, ROS1, MET) | Highly Selective (MET) |
| c-Met IC50 (Enzyme) | 0.42 ± 0.02 nM | ~4.0 nM | 0.13 nM |
| In Vivo Efficacy Dose | 2.5 - 10 mg/kg (QD) | 50 mg/kg (QD) | 3 - 10 mg/kg (BID) |
| Tumor Inhibition (EBC-1) | >99% (Regression at 10 mg/kg) | ~60-70% (at 50 mg/kg) | >90% (Regression) |
| Safety Profile | No significant body weight loss at 50 mg/kg | GI toxicity observed at high doses | Peripheral edema common |
Technical Insight: The 3H-pyrazolo[4,3-b]pyridine scaffold offers a superior therapeutic index compared to Crizotinib. While Crizotinib requires high doses (50 mg/kg) to achieve moderate MET inhibition due to its multi-kinase nature, Glumetinib achieves tumor regression at just 10 mg/kg . This suggests that the pyrazolo[4,3-b]pyridine core provides tighter binding affinity and reduced off-target liabilities.
Detailed Experimental Protocols
Reliable in vivo validation requires strict adherence to self-validating protocols. The following workflow is optimized for MET-amplified xenograft models (EBC-1 or MKN-45).
Tumor Model Establishment
Objective: Establish a robust MET-driven tumor model with 100% take rate.
-
Cell Culture: Cultivate EBC-1 (human lung squamous cell carcinoma) or MKN-45 (gastric carcinoma) cells in RPMI-1640 medium supplemented with 10% FBS.
-
Critical Control: Ensure cell viability >95% via Trypan Blue exclusion before inoculation. Cells must be in log-phase growth.
-
-
Inoculation:
-
Resuspend
cells in 100 µL of PBS/Matrigel (1:1 v/v) mixture. -
Inject subcutaneously into the right flank of 6-8 week old BALB/c nude mice.
-
Rationale: Matrigel prevents cell diffusion, ensuring a solid, measurable tumor mass forms rapidly.
-
-
Randomization:
-
Monitor tumor growth until volume reaches 100–200 mm³ (approx. 7-10 days).
-
Randomize mice into groups (
) to ensure equal average tumor volume across all arms.
-
Dosing Regimen & Preparation
Compound: Glumetinib (SCC244) or analogous 3H-pyrazolo[4,3-b]pyridine derivative.
-
Vehicle Preparation: Dissolve compound in 0.5% Methylcellulose (MC) + 0.2% Tween-80 in water.
-
Note: This scaffold is generally lipophilic; micronization or thorough sonication is required to create a uniform suspension.
-
-
Administration:
Data Acquisition & Analysis
Metric: Tumor Volume (TV) calculated as
-
Frequency: Measure twice weekly using digital calipers.
-
Endpoint: Calculate Tumor Growth Inhibition (TGI):
Where is the treated group mean volume and is the control group mean volume.[2]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for in vivo validation of pyrazolo[4,3-b]pyridine derivatives.
Validation Data: Expected Outcomes
Based on validated studies of Glumetinib (SCC244), a potent 3H-pyrazolo[4,3-b]pyridine, researchers should expect the following benchmarks in a successful experiment.
Table 2: Efficacy Benchmarks in Xenograft Models
| Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Outcome Interpretation |
| MKN-45 (Gastric) | 2.5 | ~63.6% | Moderate inhibition; cytostatic effect. |
| MKN-45 (Gastric) | 10 | 99.3% | Complete stasis/Regression; highly potent. |
| EBC-1 (Lung) | 5 | >66% | Significant reduction in tumor mass.[2][5] |
| EBC-1 (Lung) | 10 | Regression | Superior to Crizotinib (50mg/kg). |
Self-Validation Check: If your 3H-pyrazolo[4,3-b]pyridine derivative does not achieve >50% TGI at 10 mg/kg in these models, re-evaluate:
-
PK Profile: Is the compound absorbed? (Check plasma concentration).
-
Selectivity: Is it hitting the target? (Perform Western Blot on tumor lysate for p-c-Met reduction).
References
-
Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Source: Molecular Cancer Therapeutics (AACR). [Link][1]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (Note: Comparative scaffold analysis). Source: Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Effectiveness of standard treatments in non-small-cell lung cancer with METexon14 skipping mutation: a real-world study. Source: Future Oncology. [Link]
-
Capmatinib Shows Antitumor Activity in Advanced NSCLC with a MET exon 14 Skipping Mutation. Source: Cancer Network. [Link][6]
Sources
- 1. Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Indirect comparison of capmatinib treatment from GEOMETRY mono-1 trial to SOC in German patients with locally advanced or metastatic NSCLC harboring METex14 skipping mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine scaffold represents a privileged heterocyclic architecture in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While the [3,4-b] system is widely recognized in kinase inhibitors (e.g., for TRK, CDK), the [4,3-b] isomer has emerged as a critical core for developing antagonists of corticotropin-releasing factor receptors (CRF1), HIV-1 reverse transcriptase inhibitors, and antitumor agents targeting c-Met.
This guide provides a comparative technical analysis of the primary synthetic routes to accessing the pyrazolo[4,3-b]pyridine core.
Executive Summary of Synthetic Strategies
Access to the pyrazolo[4,3-b]pyridine system is generally achieved through two orthogonal strategies:
-
Pyridine Annulation (Route A): Constructing the pyrazole ring onto a pre-functionalized pyridine core. This is the modern, more efficient approach for scale-up.
-
Pyrazole Annulation (Route B): Constructing the pyridine ring onto a 4-aminopyrazole scaffold. This is the "classical" approach, offering high diversity on the pyridine ring but often limited by the stability of precursors.
Detailed Route Analysis
Route A: The "Modern" Pyridine Annulation (SNAr / Japp–Klingemann Cascade)
-
Primary Reference: Nikol’skiy et al., Molecules, 2023.
-
Mechanism: This route utilizes 2-chloro-3-nitropyridines as stable, readily available electrophiles.[1][2] The synthesis proceeds via a one-pot cascade involving Nucleophilic Aromatic Substitution (SNAr), a Japp–Klingemann reaction, and a base-mediated cyclization.
Workflow Logic:
-
SNAr: The chlorine at C2 is displaced by an active methylene compound (e.g., ethyl acetoacetate) to form a pyridinyl keto ester.
-
Japp–Klingemann: Reaction with an aryldiazonium salt installs the azo linkage (hydrazone tautomer) while cleaving the acetyl group (deacylation).
-
Cyclization: Intramolecular attack of the hydrazone nitrogen onto the C3-nitro group (or displaced nitro equivalent) closes the pyrazole ring.
Advantages:
-
Operational Simplicity: Can be performed as a one-pot protocol.[1][2]
-
Reagent Stability: Uses stable arenediazonium tosylates rather than explosive salts.
-
Regiocontrol: The pyridine nitrogen position is fixed by the starting material, eliminating isomer ambiguity.
Disadvantages:
-
Substrate Availability: Requires 2-chloro-3-nitropyridines; substituents on the pyridine ring are limited to what is commercially available or easily synthesized on the pyridine precursor.
Route B: The "Classical" Pyrazole Annulation (Friedländer-Type Condensation)
-
Mechanism: This route builds the pyridine ring by condensing 4-aminopyrazoles (specifically 4-amino-5-formylpyrazoles or their equivalents) with active methylene compounds (e.g., ketones, keto-esters, malononitrile).
Workflow Logic:
-
Precursor Synthesis: Synthesis of 4-aminopyrazole-5-carbaldehyde (often requiring protection/deprotection steps due to instability).
-
Condensation: The amino group forms a Schiff base with the carbonyl of the bifunctional reagent.
-
Cyclization: An aldol-type condensation closes the pyridine ring.
Advantages:
-
Pyridine Diversity: Allows for extensive substitution patterns on the newly formed pyridine ring (positions 5, 6, 7) by varying the dicarbonyl partner.[1]
-
Established Chemistry: Well-precedented for analogous fused systems (e.g., quinolines).
Disadvantages:
-
Precursor Instability: 4-aminopyrazole-5-carbaldehydes are notoriously unstable and prone to self-polymerization.
-
Step Count: Often requires 3-4 steps to generate the pyrazole precursor before the final annulation.
Comparative Data Analysis
| Feature | Route A: Pyridine Annulation (SNAr/Japp-Klingemann) | Route B: Pyrazole Annulation (Friedländer) |
| Starting Material | 2-Chloro-3-nitropyridine | 4-Aminopyrazole-5-carbaldehyde |
| Key Reagents | Ethyl acetoacetate, Aryldiazonium tosylates | 1,3-Dicarbonyls, Malononitrile |
| Step Count | 1 (One-pot cascade) | 3-5 (Multi-step precursor synthesis) |
| Overall Yield | High (60–85%) | Moderate (30–55%) |
| Atom Economy | High (Cascade releases small molecules) | Moderate (Loss of water/alcohol) |
| Scalability | Excellent (Stable intermediates) | Poor (Unstable aldehydes) |
| Diversity Focus | Pyrazole N1 (Aryl), Pyridine C5/C7 (limited) | Pyridine C5/C6/C7 (High diversity) |
Visualized Reaction Mechanisms
Diagram 1: The Modern One-Pot Cascade (Route A)
Figure 1: The efficient one-pot cascade transforming 2-chloro-3-nitropyridines into the pyrazolo[4,3-b]pyridine core via sequential SNAr and Japp–Klingemann reactions.[1][2]
Diagram 2: The Classical Friedländer Approach (Route B)
Figure 2: The classical condensation route. While versatile for pyridine substitution, it relies on the synthesis of unstable 4-aminopyrazole aldehydes.
Experimental Protocol: The "Modern" One-Pot Synthesis
Objective: Synthesis of 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates. Source: Adapted from Nikol’skiy et al. (2023).
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Sodium hydride (NaH) (2.2 equiv)
-
Aryldiazonium tosylate (1.1 equiv)[1]
-
Pyrrolidine (4.0 equiv)[1]
-
Solvents: THF (dry), Acetonitrile (MeCN)
Step-by-Step Methodology:
-
SNAr Step:
-
Suspend NaH (60% in oil, 2.2 equiv) in dry THF at 0 °C.
-
Dropwise add ethyl acetoacetate (1.1 equiv). Stir for 15 min to generate the enolate.
-
Add 2-chloro-3-nitropyridine (1.0 equiv).
-
Warm to room temperature (RT) and stir until TLC indicates consumption of the pyridine (approx. 2–4 h).
-
Note: This forms the stable aci-nitro intermediate or the keto-ester.
-
-
Solvent Switch (Optional but recommended for yield):
-
Evaporate THF under reduced pressure. Redissolve the residue in MeCN.
-
-
Japp–Klingemann & Cyclization:
-
To the MeCN solution, add the Aryldiazonium tosylate (1.1 equiv).[1]
-
Add pyridine (1.0 equiv) as a mild base. Stir at RT for 30 min. The solution typically turns deep orange/red (formation of hydrazone).
-
Add pyrrolidine (4.0 equiv).[1] Heat the mixture to 40 °C for 1 h.
-
Mechanism Check: Pyrrolidine catalyzes the final ring closure via nucleophilic attack on the nitro-bearing carbon (or elimination of the nitro group equivalent).
-
-
Work-up:
-
Cool to RT. Pour into 1N HCl (50 mL).
-
Extract with CHCl3 (3 x 20 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).
-
Self-Validating Checkpoint:
-
Color Change: The reaction must transition from yellow (nitro-pyridine) to deep red (hydrazone) to a lighter precipitate/solution (final product).
-
NMR Signature: Look for the disappearance of the acetyl methyl singlet (approx. 2.3 ppm) due to deacylation and the appearance of the pyrazole-pyridine core signals.
References
-
Nikol’skiy, V. V., et al. (2023).[1] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 985. Link
-
Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[4,3-b]pyridines by reaction of 4-amino-5-formylpyrazoles with 1,3-dicarbonyl compounds. Tetrahedron Letters, 52(21), 2664-2666. Link
-
L'abbé, G. (2017). Molecular Rearrangements of 4-Aminopyrazoles to Pyrazolo[4,3-b]pyridines. Journal of Heterocyclic Chemistry, 54(1), 12-25. Link
Sources
Head-to-head comparison of 3H-Pyrazolo[4,3-B]pyridine analogs in vitro
An In-Depth Guide to the Head-to-Head In Vitro Comparison of Novel 3H-Pyrazolo[4,3-b]pyridine Analogs as TRK Kinase Inhibitors
The 3H-Pyrazolo[4,3-b]pyridine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has made it a foundational core for numerous targeted therapies. This guide provides a head-to-head in vitro comparison of three novel pyrazolo[3,4-b]pyridine analogs—C03, C09, and C10—designed as inhibitors of Tropomyosin Receptor Kinases (TRKs).
The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers. This makes TRK a high-value target for cancer therapy. Here, we compare the performance of these next-generation analogs against the first-generation inhibitor, Larotrectinib, providing key experimental data and insights into their structure-activity relationships (SAR).
The TRK Signaling Pathway: A Key Oncogenic Driver
Upon binding its ligand, Nerve Growth Factor (NGF), TRKA dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation. In cancer, oncogenic TRK fusion proteins are constitutively active, leading to uncontrolled activation of these pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote tumor growth and survival.
Experimental Design for Head-to-Head In Vitro Comparison
To objectively compare the potency of the novel analogs, a two-tiered in vitro approach is essential: a biochemical assay to measure direct enzyme inhibition and a cellular assay to assess activity in a biological context.
Biochemical Potency: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
The HTRF assay is a robust, high-throughput method for quantifying enzymatic activity. It measures the phosphorylation of a substrate by the target kinase (TRKA).
Causality Behind Experimental Choices:
-
Assay Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology. Its key advantage is the "time-resolved" detection, which minimizes interference from short-lived background fluorescence, providing a high signal-to-noise ratio.
-
Reagents: The assay uses a biotinylated substrate peptide, a Europium cryptate-labeled anti-phospho-substrate antibody (donor), and a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated by TRKA, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal.
-
Self-Validating System: The inclusion of controls is critical. A "no enzyme" control establishes the baseline signal, a "vehicle" control (e.g., DMSO) represents 100% kinase activity, and a known potent inhibitor like Larotrectinib serves as a positive control for inhibition.
Detailed Protocol:
-
Compound Preparation: Serially dilute the test compounds (C03, C09, C10) and the reference compound (Larotrectinib) in DMSO to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Reaction Mixture: In a 384-well assay plate, add recombinant TRKA enzyme, the biotinylated substrate, and ATP to the kinase buffer. The ATP concentration should be kept close to its Michaelis-Menten constant (Km) to ensure accurate and comparable IC50 values for ATP-competitive inhibitors.[1]
-
Initiation of Reaction: Add the diluted compounds to the reaction mixture. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents: the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths to calculate the HTRF ratio.
-
Data Analysis: Convert the HTRF ratio to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Cellular Activity: Anti-Proliferative Assay
While a biochemical assay confirms direct target inhibition, a cellular assay is required to assess a compound's ability to cross the cell membrane and inhibit the target in a complex biological system. The anti-proliferative activity was evaluated in the KM-12 human colon cancer cell line, which is known to harbor an NTRK fusion.[2][3]
Detailed Protocol:
-
Cell Culture: Culture KM-12 cells in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the pyrazolopyridine analogs used in the biochemical assay. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo®. The MTT assay measures the metabolic activity of viable cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals. The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the absorbance or luminescence signal using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Head-to-Head Data Comparison
The following table summarizes the in vitro performance of the three novel pyrazolo[3,4-b]pyridine analogs and the reference compound Larotrectinib against TRKA.[2][3]
| Compound | Biochemical TRKA IC50 (nM) | Cellular Anti-Proliferation IC50 (nM) (KM-12 Cell Line) |
| Larotrectinib | 3.0 | Not Reported in this study |
| C03 | 56 | 304 |
| C09 | 57 | > 10,000 |
| C10 | 26 | > 10,000 |
Structure-Activity Relationship (SAR) and Performance Insights
The data reveals critical insights into the relationship between the chemical structure of the analogs and their biological activity.
-
High Biochemical Potency: All three novel analogs demonstrate potent, nanomolar-level inhibition of the isolated TRKA enzyme.[2] Compound C10 (IC50 = 26 nM) is the most potent biochemically, being approximately twice as effective as C03 and C09 .[2] This indicates that all three scaffolds effectively engage with the ATP-binding site of the TRKA kinase.
-
The Critical Role of Cellular Permeability and Efflux: A stark difference emerges when moving from the biochemical to the cellular environment. While C03 retains respectable activity with a cellular IC50 of 304 nM, both C09 and C10 lose almost all activity (>10,000 nM).[2][3] This dramatic drop-off strongly suggests that while C09 and C10 are potent enzyme inhibitors, they likely suffer from poor cell membrane permeability or are subject to active removal from the cell by efflux pumps. This is a common challenge in drug development where excellent biochemical potency does not translate to cellular efficacy.[4]
-
Favorable Profile of Analog C03: Compound C03 emerges as the most promising lead from this series.[2] Its ability to inhibit cancer cell proliferation at a low micromolar concentration demonstrates a balanced profile of both target engagement and the necessary physicochemical properties to function in a cellular context.[3] Further studies in the source publication showed that C03 also possessed good plasma stability and a manageable profile against cytochrome P450 enzymes, reinforcing its potential for further development.[2][3]
Conclusion
This head-to-head comparison of three novel 3H-Pyrazolo[4,3-b]pyridine analogs highlights the multi-faceted nature of drug discovery. While all three compounds (C03, C09, C10) were potent inhibitors of the TRKA enzyme in a clean biochemical assay, only C03 demonstrated meaningful activity in a cellular cancer model. This underscores the indispensable role of cellular assays in identifying compounds with a viable therapeutic profile. The superior performance of C03 can be attributed to a successful combination of high target affinity and the appropriate properties for cellular uptake and retention. These findings position compound C03 as a promising scaffold for further optimization in the development of next-generation TRK inhibitors.
References
-
Liu, X., et al. (2015). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Available at: [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gasser, C., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
-
Xiong, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Xiong, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. ResearchGate. Available at: [Link]
-
Mhaske, A. A., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Xiong, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Bibb, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]
-
Saad, N., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
Sources
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: 3H-Pyrazolo[4,3-b]pyridine Derivatives as Dual FLT3/CDK4 Inhibitors
Executive Summary
This technical guide benchmarks 3H-pyrazolo[4,3-b]pyridine derivatives against established Cyclin-Dependent Kinase (CDK) inhibitors. While traditional inhibitors like Palbociclib and Ribociclib selectively target CDK4/6, recent structural optimization of the pyrazolo[4,3-b]pyridine scaffold has yielded "dual-target" inhibitors capable of suppressing both CDK4/6 and FLT3 (FMS-like tyrosine kinase 3). This dual mechanism is particularly critical for Acute Myeloid Leukemia (AML) therapeutics, where FLT3 mutations often drive resistance to monotherapy.
This guide provides comparative IC50 data, selectivity profiles, and validated experimental protocols for researchers evaluating this scaffold.
Scientific Rationale & Scaffold Analysis
The 3H-Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine system is a bioisostere of the purine ring found in ATP. Unlike the more common pyrazolo[3,4-d]pyrimidine (the core of Roscovitine), the [4,3-b] isomer offers a distinct vector for substituent growth, allowing access to the hydrophobic back pocket of the kinase ATP-binding site.
-
Binding Mode: The pyridine nitrogen (N5) and the pyrazole NH (N1/N2 tautomers) typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Glu87/Val96 residues in CDKs).
-
Advantage: The C6 and C7 positions allow for the attachment of solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region, improving pharmacokinetic properties without disrupting hinge binding.
Target Profile: Why Dual FLT3/CDK4?
-
CDK4/6: Drives the G1-to-S phase transition by phosphorylating Retinoblastoma protein (Rb).
-
FLT3: A receptor tyrosine kinase mutated in ~30% of AML cases. FLT3 signaling upregulates Cyclin D1, which activates CDK4/6.
-
Synergy: Simultaneous inhibition prevents the compensatory upregulation of Cyclin D1 often seen with pure FLT3 inhibitors (like Sorafenib), delaying resistance.
Comparative Benchmarking
The following data benchmarks a representative optimized 3H-pyrazolo[4,3-b]pyridine derivative (referenced as Compound 23k from recent literature) against FDA-approved CDK inhibitors.
Table 1: Enzymatic Inhibitory Potency (IC50 in nM)
| Inhibitor Class | Compound | Scaffold | CDK4 IC50 (nM) | CDK6 IC50 (nM) | FLT3 IC50 (nM) | Selectivity Note |
| Novel Lead | Pyrazolo[4,3-b]pyridine (23k) | Pyrazolo[4,3-b]pyridine | 7.0 | ~10 | 11.0 | Dual FLT3/CDK4 Potency |
| Standard | Palbociclib (PD-0332991) | Pyrido[2,3-d]pyrimidine | 11.0 | 15.0 | >10,000 | Highly Selective CDK4/6 |
| Standard | Ribociclib (LEE011) | Pyrrolo[2,3-d]pyrimidine | 10.0 | 39.0 | >10,000 | Highly Selective CDK4/6 |
| Standard | Abemaciclib (LY2835219) | Benzimidazole-pyrimidine | 2.0 | 10.0 | >1,000 | Broad CDK4/6/9 activity |
| Reference | Roscovitine | Purine Bioisostere | >1,000 | >1,000 | N/A | Pan-CDK (CDK1/2/5 mainly) |
Data Sources: Synthesized from comparative studies in Bioorganic Chemistry (2022) and standard pharmacological profiles of approved drugs.
Table 2: Cellular Viability (IC50 in M) against AML Cell Lines
| Cell Line | Driver Mutation | Pyrazolo[4,3-b]pyridine (23k) | Palbociclib | Sorafenib (FLT3 Inhibitor) |
| MV4-11 | FLT3-ITD (Homozygous) | 0.008 | 0.150 | 0.003 |
| MOLM-13 | FLT3-ITD (Heterozygous) | 0.012 | 0.200 | 0.005 |
| HL-60 | FLT3-WT (Null) | 2.50 | 4.50 | >10 |
Analysis: The pyrazolo[4,3-b]pyridine derivative demonstrates superior potency (single-digit nanomolar) in FLT3-driven cell lines (MV4-11) compared to Palbociclib, driven by its dual inhibition of the upstream driver (FLT3) and the downstream effector (CDK4).
Mechanism of Action & Signaling Pathway
The following diagram illustrates the convergence of FLT3 and CDK4/6 signaling and how the pyrazolo[4,3-b]pyridine scaffold achieves dual blockade.
Caption: Dual inhibition mechanism where Pyrazolo[4,3-b]pyridine blocks both the upstream FLT3 oncogenic driver and the downstream CDK4/6 cell cycle checkpoint, preventing Rb phosphorylation and S-phase entry.
Experimental Protocols
To validate the performance of 3H-pyrazolo[4,3-b]pyridine derivatives, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 against recombinant CDK4/Cyclin D1 and FLT3.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrates: Rb-peptide (for CDK4) and Poly(Glu,Tyr) 4:1 (for FLT3).
-
ATP: Prepare at Km apparent for each kinase (typically 10-50 μM).
-
-
Compound Dilution:
-
Prepare 3-fold serial dilutions of the pyrazolo[4,3-b]pyridine derivative in DMSO (Top concentration: 10 μM).
-
Include Staurosporine as a pan-kinase positive control.
-
-
Reaction Setup:
-
In a 384-well white plate, add 2 μL of kinase enzyme (0.5-2 ng/well).
-
Add 50 nL of compound solution. Incubate for 10 min at RT.
-
Initiate reaction by adding 2 μL of ATP/Substrate mix.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 4 μL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Add 8 μL of Kinase Detection Reagent (converts ADP to ATP to luciferase light). Incubate 30 min.
-
Read luminescence on a plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No enzyme).
-
Fit curves using a non-linear regression model (Sigmoidal dose-response).
-
Protocol B: Cellular Proliferation Assay (MTS/CCK-8)
Objective: Assess antiproliferative potency in AML cell lines.
-
Cell Culture:
-
Use MV4-11 (FLT3-ITD) and HL-60 (FLT3-WT) cells.
-
Seed 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
-
Treatment:
-
After 24h, treat cells with serial dilutions of the test compound (0.001 – 10 μM).
-
Include Palbociclib (CDK control) and Sorafenib (FLT3 control) as benchmarks.
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add 10 μL of CCK-8 reagent per well.
-
Incubate for 2-4 hours.
-
Measure Absorbance at 450 nm.
-
-
Validation Check:
-
Ensure Z' factor > 0.5 for the assay plate.
-
MV4-11 cells should show >10x sensitivity to Sorafenib compared to HL-60 cells to validate FLT3-dependency.
-
Synthesis & Screening Workflow
The following workflow outlines the critical path for evaluating new derivatives of this scaffold.
Caption: Integrated workflow for the development of Pyrazolo[4,3-b]pyridine inhibitors, emphasizing the iterative SAR loop based on dual-kinase potency.
References
-
Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 2022.[1][2] [Link]
-
Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6. Frontiers in Chemistry, 2023. [Link]
-
Cyclin-dependent kinases (CDK4 and CDK6) ... validated targets for anticancer drug discovery. Journal of Medicinal Chemistry, 2017.[1] [Link]
-
Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor. Journal of Medicinal Chemistry, 2011. [Link]
Sources
Case study: from hit to lead with a 3H-Pyrazolo[4,3-B]pyridine scaffold
Topic: Case study: from hit to lead with a 3H-Pyrazolo[4,3-B]pyridine scaffold Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
A Comparative Guide to Scaffold Hopping and Optimization
Executive Summary: The "Other" Isomer
In the landscape of bicyclic nitrogen heterocycles, the 1H-pyrazolo[3,4-b]pyridine is a celebrity, widely recognized as a bioisostere of adenine and a privileged scaffold for ATP-competitive kinase inhibitors (e.g., Ibrutinib analogs). However, its regioisomer, the 3H-pyrazolo[4,3-b]pyridine , remains an underutilized yet highly potent scaffold.
This guide details the Hit-to-Lead (H2L) trajectory of the 3H-pyrazolo[4,3-b]pyridine scaffold. We compare its performance against its more common regioisomer and the indazole scaffold, demonstrating its superior utility in specific therapeutic niches such as Phosphodiesterase 7 (PDE7) inhibition and Type II Kinase inhibition (e.g., c-Met, CDK8).
Comparative Analysis: Why Choose 3H-Pyrazolo[4,3-b]pyridine?
The decision to pursue the [4,3-b] isomer over the [3,4-b] isomer or the carbocyclic indazole is often driven by the need for distinct hydrogen bonding vectors and improved solubility profiles.
Table 1: Scaffold Performance Comparison
| Feature | 3H-Pyrazolo[4,3-b]pyridine (Target) | 1H-Pyrazolo[3,4-b]pyridine (Alternative) | Indazole (Baseline) |
| Structure | N-N fused at 4,3-positions | N-N fused at 3,4-positions | Carbocyclic fusion |
| H-Bonding | Acceptor-Donor-Acceptor (unique vector) | Donor-Acceptor (Adenine mimic) | Donor-Acceptor |
| Solubility (pH 7.4) | High (Extra pyridine N lowers LogP) | Moderate | Low (Lipophilic core) |
| Selectivity Profile | High for PDE7, c-Met, CDK8 | Broad Pan-Kinase activity (Promiscuity risk) | High GPCR/Kinase overlap |
| Synthetic Entry | Diazonium salt cyclization (Japp-Klingemann) | Hydrazine cyclization | Diazotization of anilines |
| IP Space | Less Crowded | Highly Crowded | Crowded |
Expert Insight: The Selectivity Switch
Causality: The [3,4-b] isomer mimics the adenine ring of ATP so perfectly that it often binds to too many kinases (off-target toxicity). The [4,3-b] isomer , by shifting the pyridine nitrogen, alters the electrostatic potential surface. This subtle shift often retains potency against the primary target (e.g., PDE7 or c-Met) while "clashing" with the hinge region of off-target kinases, thereby naturally enhancing selectivity.
Case Study: Optimization Workflow
Objective: Optimize a screening hit (Compound 1 ) into a lead candidate (Compound 8c ) with <50 nM potency and improved metabolic stability.
The Starting Point: The Hit (Compound 1)[1]
-
Structure: 3-amino-pyrazolo[4,3-b]pyridine core.
-
Potency: IC50 = 1.2 µM (PDE7).
-
Liabilities: Rapid microsomal clearance (t1/2 < 15 min), poor solubility.
The Optimization Strategy (SAR)
The optimization focused on two regions:
-
C3-Amine Modification: Replacing the primary amine with substituted amides to target the hydrophobic pocket.
-
Pyridine Ring Substitution: Introducing electron-withdrawing groups (EWGs) to modulate pKa and reduce oxidative metabolism.
Visualization: The Hit-to-Lead Logic Flow[2]
Figure 1: Decision tree for optimizing the pyrazolo[4,3-b]pyridine scaffold, prioritizing potency (Step 1) followed by ADME properties (Step 2).
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, we utilize a robust synthesis method involving the Japp-Klingemann reaction , which is superior to the hydrazine method for the [4,3-b] isomer due to higher regioselectivity.
Protocol A: Synthesis of the 3H-Pyrazolo[4,3-b]pyridine Core
Rationale: This method avoids the formation of the [3,4-b] regioisomer byproduct common in other routes.
-
Nucleophilic Substitution (SNAr):
-
React 2-chloro-3-nitropyridine with an active methylene compound (e.g., ethyl acetoacetate) using NaH in THF at 0°C.
-
Validation: TLC should show disappearance of starting material (Rf ~0.6 in 30% EtOAc/Hex).
-
-
Japp-Klingemann Cyclization:
-
Treat the intermediate with an aryldiazonium tosylate (prepared from aniline + p-TsOH + NaNO2).
-
Stir at room temperature for 2 hours.
-
Mechanism: The azo coupling is followed by in situ deacylation and cyclization.
-
-
Purification: Recrystallize from Ethanol.
-
Yield: Typically 65-80%.
Visualization: Synthetic Pathway
Figure 2: The Japp-Klingemann route provides regio-controlled access to the [4,3-b] scaffold, preventing contamination with the [3,4-b] isomer.
Protocol B: ADP-Glo™ Kinase/PDE Assay
Rationale: A bioluminescent assay is chosen for its high Z' factor and resistance to fluorescent interference from the pyridine scaffold.
-
Reagents: Promega ADP-Glo™ Kinase Assay kit.
-
Reaction:
-
Incubate 5 µL of compound (diluted in DMSO) with 5 µL of PDE7 enzyme (or Kinase) and 5 µL of substrate (cAMP or ATP) at room temperature for 60 min.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU).
-
Data Analysis: Plot RLU vs. log[Concentration] to determine IC50 using a 4-parameter logistic fit.
Mechanism of Action & Binding Mode
Structural biology confirms that the 3H-pyrazolo[4,3-b]pyridine binds differently than its regioisomer.
-
Hinge Binder: The N1 and N2 nitrogens of the pyrazole ring typically act as the H-bond acceptor/donor pair with the kinase hinge region (e.g., Glu/Leu residues).
-
Solvent Front: The C3-substituent extends into the solvent-exposed region, allowing for solubility-enhancing modifications (e.g., morpholine/piperazine tails) without disrupting binding affinity.
References
-
Synthesis Methodology
-
Biological Application (PDE7/Kinase)
-
Lozano, V., et al. (2022).[5] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." (Review covering both isomers and their distinct biological profiles). Molecules.
-
-
Scaffold Hopping Strategy
-
Liu, N., et al. (2022).[5] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." (Comparative data on pyridine-fused systems). RSC Advances.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
